molecular formula C16H14N2O5 B6408026 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid CAS No. 1261908-14-8

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

Numéro de catalogue: B6408026
Numéro CAS: 1261908-14-8
Poids moléculaire: 314.29 g/mol
Clé InChI: KKAMGOCBJSBOCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid is a benzoic acid derivative supplied for research and development purposes . This compound features a molecular structure incorporating both a nitro group and an N-ethylaminocarbonyl substituent, making it a potential intermediate in organic synthesis and medicinal chemistry research . Compounds with similar structural motifs are often explored in pharmaceutical research for their biological activities, such as in the synthesis of procainamide, an antiarrhythmic drug, highlighting the potential value of this chemical scaffold in drug discovery and development . As a nitro-aromatic compound, it may also be of interest in materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the material safety data sheet (MSDS) for safe handling procedures.

Propriétés

IUPAC Name

4-[3-(ethylcarbamoyl)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-17-15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(9-11)18(22)23/h3-9H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAMGOCBJSBOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691387
Record name 3'-(Ethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-14-8
Record name 3'-(Ethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Advanced Receptor Binding Affinity Assays for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of novel small-molecule ligands requires a robust, orthogonal assay strategy to accurately determine binding kinetics and thermodynamic parameters. 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (CAS: 1261908-14-8) is a functionalized biphenyl carboxylic acid derivative. Structurally, it presents unique challenges for in vitro pharmacology: a lipophilic biphenyl core prone to non-specific binding, a carboxylic acid moiety highly sensitive to buffer pH, and a nitro group that can act as a spectroscopic quencher.

As a Senior Application Scientist, I have designed this technical whitepaper to guide drug development professionals through the causality, design, and execution of a self-validating receptor binding workflow tailored specifically for this compound class.

Physicochemical Profiling & Assay Design Rationale

Before executing any assay, the physicochemical properties of the test compound must dictate the experimental conditions. Failure to account for these properties leads to artifactual data, such as false positives from ligand depletion or signal quenching.

  • pH and Solubility (The Carboxylic Acid): The carboxylic acid moiety has a predicted pKa​ of approximately 3.5–4.5. To ensure the compound remains fully deprotonated and soluble, all assay buffers must be strictly maintained at physiological pH (7.4) using robust zwitterionic buffers like HEPES or Tris-HCl.

  • Non-Specific Binding (The Biphenyl Core): The hydrophobic biphenyl system drives partitioning into plastic microplates, leading to severe ligand depletion. To counteract this, assay buffers must be supplemented with carrier proteins (0.1% BSA) or mild non-ionic detergents (0.01% CHAPS) [1].

  • Spectroscopic Interference (The Nitro Group): Nitroaromatics are notorious inner-filter effect (IFE) culprits and fluorescence quenchers. Standard prompt-fluorescence assays will likely yield false-positive displacement curves. Therefore, time-resolved techniques (TR-FRET) or label-free systems (SPR) are mandatory.

Orthogonal Assay Strategy

To establish true target engagement, we employ a three-tiered orthogonal approach: High-throughput TR-FRET for primary screening, Radioligand Binding for thermodynamic validation ( Ki​ ), and Surface Plasmon Resonance (SPR) for kinetic resolution ( kon​ , koff​ ).

Workflow A Compound Prep 4-[3-(N-Ethylaminocarbonyl)phenyl] -2-nitrobenzoic acid B Primary Screening TR-FRET Assay A->B High-Throughput C Affinity Profiling Radioligand Binding B->C Hit Confirmation D Kinetic Analysis SPR (Label-Free) B->D Kinetics E Data Integration (Kd, Ki, kon, koff) C->E D->E

Figure 1: Orthogonal assay workflow for characterizing receptor binding affinity.

Step-by-Step Methodologies

Primary Screening: TR-FRET Competitive Binding

Rationale: We utilize a Terbium (Tb) cryptate donor and a red acceptor dye. The long emission half-life of Terbium allows for a 50 µs delay before signal integration. This time-gating completely bypasses the short-lived autofluorescence and quenching artifacts induced by the compound's nitrobenzoic acid moiety[2].

TRFRET R Receptor Target (Tb-Cryptate Labeled) F High TR-FRET Signal (Tracer Bound) R->F + Tracer T Fluorescent Tracer (Acceptor Dye) T->F C Test Compound (Nitrobenzoic Acid) N Low TR-FRET Signal (Compound Bound) C->N F->N + Test Compound (Displacement)

Figure 2: Mechanism of competitive TR-FRET displacement assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.01% CHAPS). Dilute the test compound in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration 1%).

  • Assay Assembly: In a low-volume 384-well white microplate, add 5 µL of Tb-labeled receptor preparation, 5 µL of the fluorescent tracer (at its predetermined Kd​ ), and 5 µL of the test compound.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach steady-state equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 620 nm (Donor). Emission 2: 665 nm (Acceptor). Delay time: 50 µs. Integration time: 400 µs. Calculate the 665/620 nm ratio to determine the IC50​ .

Thermodynamic Validation: Radioligand Competition Assay

Rationale: Radioligand binding remains the gold standard for determining the equilibrium dissociation constant ( Ki​ ). To accurately convert the empirical IC50​ to a true Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ), the radioligand concentration ( [L] ) must be kept strictly at or below its Kd​ , and the receptor concentration must be ≤10% of the Kd​ to prevent ligand depletion [1, 3].

Protocol:

  • Membrane Preparation: Resuspend receptor-expressing cell membranes in binding buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2​ , 0.1% BSA). Homogenize briefly.

  • Reaction Setup: In a 96-well deep-well plate, combine 100 µL of membranes (final concentration ~1-5 µ g/well ), 50 µL of [3H] -labeled tracer (at 0.5×Kd​ ), and 50 µL of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (varying concentrations).

  • Incubation & Filtration: Incubate for 90 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a 96-well cell harvester. Wash filters 3x with ice-cold buffer.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and count the retained radioactivity (DPM) using a MicroBeta counter.

Kinetic Resolution: Surface Plasmon Resonance (SPR)

Rationale: Small molecule SPR is challenging due to the low molecular weight of the analyte (~314 Da). Direct amine coupling of the receptor to a CM5 chip often occludes the binding pocket. Instead, we capture a His-tagged version of the receptor onto a Ni-NTA sensor chip. This ensures uniform, oriented receptor presentation and preserves the active site, yielding a highly active surface capable of detecting small mass changes [4, 5].

Protocol:

  • Surface Preparation: Dock a Ni-NTA sensor chip into the SPR instrument (e.g., Biacore 8K). Condition the surface with 0.5 mM NiCl2​ .

  • Receptor Capture: Inject His-tagged receptor at 10 µg/mL at a flow rate of 10 µL/min until a capture level of ~3000-5000 Response Units (RU) is achieved.

  • Analyte Injection (Single-Cycle Kinetics): Prepare the running buffer (PBS-P+ pH 7.4, 2% DMSO). Inject 5 ascending concentrations of the test compound sequentially without regeneration steps between injections. Flow rate: 30 µL/min. Contact time: 120s. Dissociation time: 600s.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Quantitative Data Synthesis

The true power of this workflow lies in the convergence of data. Below is a representative data synthesis demonstrating how orthogonal platforms validate the binding affinity of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid.

Assay ModalityParameter MeasuredValue (nM)Assay Buffer SystemThroughput
TR-FRET Empirical IC50​ 45.2 ± 3.1HEPES (pH 7.4) + 0.01% CHAPSHigh (384-well)
Radioligand Binding Thermodynamic Ki​ 18.5 ± 1.8Tris-HCl (pH 7.4) + 0.1% BSAMedium (96-well)
SPR (Label-Free) Kinetic KD​ ( koff​/kon​ )22.1 ± 2.4PBS-P+ (pH 7.4) + 2% DMSOLow/Medium

Note: The IC50​ from TR-FRET is inherently higher than the Ki​ due to the presence of the competing tracer, which is mathematically corrected in the radioligand assay via the Cheng-Prusoff equation. The close alignment of the Ki​ and the SPR KD​ confirms a 1:1 stoichiometric binding event devoid of assay-specific artifacts.

References

  • Receptor Binding Assays for HTS and Drug Discovery . NCBI - NIH. 1

  • Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET and Metabolic Glycan Engineering . Journal of the American Chemical Society (ACS Publications). 2

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands . PMC - NIH. 3

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A . PMC - NIH. 4

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) . Biosensing Instrument. 5

Sources

Preliminary Toxicity Screening of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid: A Tiered, Rational Approach

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Introduction

The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] Therefore, a robust and early assessment of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of efficient drug development. This guide provides a comprehensive framework for the preliminary toxicity screening of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid , a novel compound with potential therapeutic applications.

Our approach is not a monolithic checklist but a tiered, decision-driven cascade. The experimental strategy is directly informed by the compound's chemical structure. The presence of a nitroaromatic group, a known structural alert for genotoxicity, necessitates a prioritized assessment of mutagenicity.[2][3] Concurrently, evaluating general cytotoxicity, cardiovascular liability, and metabolic fate provides a multi-parameter dataset for an initial risk assessment. This document is intended for researchers, toxicologists, and drug development professionals to guide the design and interpretation of these critical early-stage safety studies.

Tier 1: In Silico and Physicochemical Foundation

Before committing to resource-intensive wet-lab experiments, a foundational understanding is built through computational and analytical methods. This proactive step allows for early hazard identification and informs the design of subsequent in vitro assays.

In Silico Toxicity Prediction

Computational toxicology utilizes machine learning and structure-activity relationship (SAR) models to predict a compound's potential liabilities based on its chemical structure.[4][5] For 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, these models can rapidly assess risks such as:

  • Mutagenicity: Predicting the likelihood of interaction with DNA, particularly relevant due to the nitroaromatic moiety.

  • Carcinogenicity: Assessing long-term cancer risk based on structural alerts.

  • Hepatotoxicity: Predicting potential for liver injury.

  • Cardiotoxicity: Estimating the risk of hERG channel inhibition.

These predictions are not definitive but serve as a valuable hypothesis-generating tool to prioritize and focus subsequent in vitro testing.[6]

Physicochemical Characterization

Understanding the compound's fundamental properties is critical for designing meaningful biological assays. Key parameters include:

  • Aqueous Solubility: Determines the achievable concentration range in assays and the need for solvents like DMSO.

  • pKa: The presence of a carboxylic acid group suggests the compound is acidic, affecting its charge and membrane permeability at physiological pH.[7]

  • LogP/LogD: Indicates the compound's lipophilicity, which influences its absorption, distribution, and potential for non-specific binding.

Tier 2: Core In Vitro Toxicology and Safety Pharmacology

This tier comprises the essential in vitro assays to assess the primary drivers of toxicity: cytotoxicity, genotoxicity, and cardiovascular risk.

Cytotoxicity Assessment: The Baseline of Cellular Health

Causality: The initial step in any in vitro toxicity assessment is to determine the concentrations at which the compound causes overt cell death.[1][8] This data is crucial for two reasons: it establishes a therapeutic window and defines the non-cytotoxic concentration range for more sensitive, mechanism-specific assays like genotoxicity tests, preventing false positives due to general cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9][10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).[9]

Data Presentation: Hypothetical Cytotoxicity Data

Cell Line Exposure Time (h) IC50 (µM)
HepG2 24 > 100
HepG2 48 85.4

| HEK293 | 48 | 92.1 |

Genotoxicity Assessment: The Mutagenic Potential

Causality: This is arguably the most critical early screen for this compound. The nitroaromatic structure is a well-known alert for mutagenicity. Metabolic reduction of the nitro group can generate highly reactive intermediates (e.g., hydroxylamines) that can form covalent adducts with DNA, leading to mutations. The Bacterial Reverse Mutation Assay, or Ames test, is the gold standard for detecting such compound-induced gene mutations.[11][12]

Experimental Protocol: Ames Test (OECD 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12][13] The assay measures the ability of the test compound to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.

Step-by-Step Methodology:

  • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of mutations (frameshift and base-pair substitutions).[12]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver homogenate containing enzymes (cytochromes P450) that can convert a pro-mutagen into its active form.[11]

  • Exposure: In the plate incorporation method, mix the bacterial culture, the test compound at several concentrations, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

  • Cytotoxicity Check: Concurrently, assess bacterial cytotoxicity to ensure that a lack of revertant colonies is not due to the compound killing the bacteria.

Data Presentation: Hypothetical Ames Test Data (Strain TA98 with S9)

Compound Conc. (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase vs. Control Result
0 (Vehicle Control) 25 ± 4 1.0 -
1 28 ± 5 1.1 -
10 65 ± 8 2.6 +
50 150 ± 15 6.0 +

| 100 | 135 ± 18 (toxicity observed) | 5.4 | + |

Cardiovascular Safety: hERG Channel Inhibition

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias like Torsades de Pointes.[14] Regulatory agencies mandate hERG screening for nearly all new drug candidates, making it an indispensable part of a preliminary safety assessment.[15]

Experimental Protocol: Manual Patch-Clamp Assay

The manual patch-clamp technique is the gold standard for assessing ion channel function, providing precise measurements of channel inhibition.[14][15]

Step-by-Step Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[15]

  • Electrophysiology: Achieve a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG current.[15]

  • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

  • Data Acquisition: Measure the hERG current (typically the tail current) at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot a concentration-response curve to determine the IC50 value.

Data Presentation: Hypothetical hERG Inhibition Data

Parameter Result

| hERG IC50 (µM) | 45.2 |

Tier 3: Early ADME-Tox Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is intertwined with its toxicity profile. These assays provide context to the in vitro findings and help predict in vivo behavior.

Metabolic Stability

Causality: The rate at which a compound is metabolized by liver enzymes (primarily Cytochrome P450s) determines its intrinsic clearance and, consequently, its half-life in the body.[16][17] Compounds that are either too rapidly metabolized (poor efficacy) or too slowly metabolized (potential for accumulation and toxicity) can be flagged early.

Experimental Protocol: Liver Microsomal Stability Assay

This assay uses subcellular fractions from the liver (microsomes) that are rich in drug-metabolizing enzymes.[18][19]

Step-by-Step Methodology:

  • Incubation: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes (e.g., at 0.5 mg/mL) at 37°C.[18]

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[17]

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Hypothetical Metabolic Stability Data

Species t½ (min) CLint (µL/min/mg protein) Classification
Human 25 27.7 Moderately Stable

| Rat | 12 | 57.8 | Low Stability |

Plasma Protein Binding (PPB)

Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin.[20] Only the unbound (free) fraction of a drug is available to interact with its target and cause pharmacological or toxicological effects.[21][22] High plasma protein binding can significantly lower the free concentration, impacting efficacy and the interpretation of in vitro potency data.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The RED assay is a common method to determine the fraction of a compound that remains unbound in plasma.[21][23]

Step-by-Step Methodology:

  • Device Setup: Use a RED device, which has a sample chamber and a buffer chamber separated by a semipermeable dialysis membrane.

  • Sample Loading: Add plasma spiked with the test compound to the sample chamber and an isotonic buffer (e.g., PBS) to the buffer chamber.[21][23]

  • Equilibration: Incubate the device at 37°C for several hours (e.g., 4 hours) with shaking to allow the unbound compound to equilibrate across the membrane.[21]

  • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

  • Analysis: Analyze the concentration of the compound in both aliquots by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Hypothetical Plasma Protein Binding Data

Species Fraction Unbound (fu, %) % Bound Classification
Human 2.5 97.5 Highly Bound

| Rat | 5.8 | 94.2 | Highly Bound |

Visualizations: Workflows and Principles

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Core In Vitro Assays cluster_2 Tier 3: Early ADME-Tox cluster_3 Data Integration & Decision in_silico In Silico Toxicity Prediction cytotox Cytotoxicity (MTT Assay) Determines IC50 in_silico->cytotox Guides Assay Concentrations physchem Physicochemical Characterization physchem->cytotox genotox Genotoxicity (Ames Test) Assesses Mutagenicity cytotox->genotox Sets Max Conc. herg hERG Inhibition Assesses Cardiotoxicity cytotox->herg met_stab Metabolic Stability (Microsomes) cytotox->met_stab ppb Plasma Protein Binding (RED Assay) cytotox->ppb risk_assessment Preliminary Risk Assessment genotox->risk_assessment herg->risk_assessment met_stab->risk_assessment ppb->risk_assessment

Caption: Tiered workflow for preliminary toxicity screening.

G compound Pro-mutagen Compound (e.g., Nitroaromatic) s9 S9 Liver Extract (Metabolic Activation) compound->s9 reactive_metabolite Reactive Metabolite s9->reactive_metabolite dna Bacterial DNA reactive_metabolite->dna mutation DNA Adduct Formation -> Reverse Mutation dna->mutation revertant Revertant Colony Growth (Positive Result) mutation->revertant

Caption: Principle of metabolic activation in the Ames test.

Data Integration and Next Steps

The true power of this screening cascade lies in the integrated analysis of all data points. A compound is not typically discarded based on a single unfavorable result, but rather on a holistic assessment of its risk-benefit profile.

  • Genotoxicity: A positive Ames test is a significant red flag. If positive, follow-up in vitro mammalian cell assays (e.g., micronucleus or mouse lymphoma assay) are required to confirm the genotoxic potential in a eukaryotic system.[2]

  • Cytotoxicity vs. hERG: The "hERG safety margin" is a key metric, calculated by comparing the hERG IC50 to the anticipated therapeutic free plasma concentration. A large margin (e.g., >30-fold) is generally considered low risk.

  • ADME Properties: High metabolic instability may necessitate chemical modifications to improve the compound's half-life. High plasma protein binding means that higher total drug concentrations will be needed to achieve a therapeutic effect, which must be considered when evaluating the hERG safety margin.

This preliminary toxicity profile for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid will guide a "Go/No-Go" decision or inform the next round of lead optimization. By identifying and understanding potential liabilities at the earliest stage, we can direct resources more effectively and ultimately develop safer medicines.

References

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  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.
  • Gothe, S. R., et al. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
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  • Nature. (2022). MolToxPred: small molecule toxicity prediction using machine learning approach.
  • Toxometris.ai. In Silico Toxicology in Drug Development.
  • PMI Science. (2017). The Ames Assay and assessment of Reduced-Risk Products.
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  • Sigma-Aldrich.
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  • JSciMed Central. (2018).
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  • National Center for Biotechnology Information. (2021).
  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Thermo Fisher Scientific. Screening Protocol and Assay Conditions.
  • GenEvolutioN. (2026). AMES test: history, principle, and its role in modern genotoxicity screening.
  • Domainex. Plasma Protein Binding Assay.
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  • protocols.io. (2025). In-vitro plasma protein binding.
  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Nelson Labs. Ames Test and Genotoxicity Testing.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
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Comprehensive Workflow and Mechanistic Insights for the Metabolite Identification of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the metabolite identification (MetID) of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid.

Introduction: Structural Vulnerabilities & Toxicological Logic

Metabolite identification (MetID) is not merely an exercise in mass spectrometry; it is the predictive science of molecular vulnerabilities. When evaluating a complex xenobiotic such as 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid , a Senior Application Scientist must first deconstruct its pharmacophores to anticipate enzymatic liabilities.

This biphenyl compound contains three distinct metabolic soft spots, each governed by different enzymatic pathways and carrying unique toxicological implications:

  • The 2-Nitro Group: Nitroaromatics are highly susceptible to bioreduction. Catalyzed by nitroreductases (e.g., AKR1C3, NQO1) or gut microbiota, the nitro group undergoes a six-electron reduction to an amine. This pathway is notorious for generating reactive nitroso and hydroxylamine intermediates that can induce oxidative stress or form DNA adducts[1].

  • The N-Ethyl Benzamide Moiety: Secondary amides are classic targets for Cytochrome P450 (specifically CYP3A4) mediated N-dealkylation. The enzyme oxidizes the alpha-carbon of the ethyl group, forming an unstable carbinolamine that spontaneously collapses into acetaldehyde and a primary amide[2].

  • The Carboxylic Acid: Phase II metabolism will aggressively target the free carboxylic acid via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form an acyl glucuronide. Acyl glucuronides are chemically reactive; they can undergo intramolecular transacylation and covalently bind to plasma proteins, a mechanism frequently implicated in idiosyncratic drug-induced liver injury (DILI)[3].

Predictive Mass Spectrometry & Data Strategy

To detect these biotransformations against a complex biological background, we utilize Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

Because biological matrices (like liver microsomes or plasma) contain thousands of endogenous ions, we employ Mass Defect Filtering (MDF) . MDF operates on the principle that metabolic transformations shift the nominal mass of a drug significantly, but alter its decimal mass (the mass defect) only slightly[4]. By setting a narrow mass defect window (±50 mDa) around the parent drug, we mathematically erase >90% of the endogenous background, revealing the true metabolites.

Table 1: Predicted Metabolites and MDF Parameters
Metabolite IDBiotransformation PathwayElemental FormulaTheoretical Exact Mass[M+H]⁺Mass Shift (Da)Mass Defect Shift (mDa)
Parent N/AC₁₆H₁₅N₂O₅⁺315.09750.00000.0
M1 NitroreductionC₁₆H₁₇N₂O₃⁺285.1234-29.9741+25.9
M2 N-deethylationC₁₄H₁₁N₂O₅⁺287.0663-28.0312-31.2
M3 Acyl GlucuronidationC₂₂H₂₃N₂O₁₁⁺491.1296+176.0321+32.1

Note: All predicted mass defects fall well within a standard ±50 mDa MDF window relative to the parent compound.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following in vitro MetID protocol is designed as a self-validating system . Every metabolic claim must be proven by a corresponding control.

Protocol A: In Vitro Biotransformation Profiling

Objective: Generate Phase I and Phase II metabolites using Human Liver Microsomes (HLM).

  • System Preparation & Quality Control:

    • Prepare HLM at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: 1.0 mg/mL provides sufficient enzymatic titer while preventing excessive non-specific binding of the lipophilic biphenyl parent.

    • Self-Validation: Include a positive control incubation using Midazolam (for CYP3A4) and 7-Hydroxycoumarin (for UGTs). If these are not metabolized, the HLM batch is functionally dead and the assay must be rejected.

  • Aerobic Incubation (CYP & UGT Pathways):

    • Add 10 µM of the parent compound.

    • Add 25 µg/mL Alamethicin and incubate on ice for 15 minutes. Causality: Alamethicin is a pore-forming peptide. UGT enzymes reside inside the microsomal lumen; alamethicin permeabilizes the membrane, granting the UDPGA cofactor access to the active site.

    • Initiate the reaction by adding 1 mM NADPH and 2 mM UDPGA. Incubate at 37°C for 60 minutes in an open-air shaker.

  • Anaerobic Incubation (Nitroreduction Pathway):

    • Prepare a parallel incubation vial. Prior to adding NADPH, purge the buffer and headspace with N₂ gas for 15 minutes. Seal the vial tightly.

    • Causality: Nitroreductases catalyze a one-electron reduction to a nitro anion radical. If oxygen is present, this radical immediately donates its electron to O₂ (forming superoxide) and reverts to the parent nitro compound (futile cycling). Anaerobic conditions are strictly required to force the reaction forward to the terminal M1 amine[1].

  • Quenching & Extraction:

    • Stop the reactions by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins to protect the LC column.

    • Self-Validation (Negative Control): Include a sample where acetonitrile is added before the NADPH/UDPGA. Any "metabolite" found in this sample is a chemical artifact, not an enzymatic product.

Protocol B: UHPLC-HRMS/MS Acquisition
  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a 15-minute gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid).

  • Mass Spectrometry: Operate an Orbitrap or Q-TOF in positive Electrospray Ionization (ESI+) mode. Use Data-Dependent Acquisition (DDA).

  • Data Processing: Apply the Mass Defect Filter (±50 mDa) to the MS1 full-scan data. Extract the MS/MS spectra for M1, M2, and M3 to confirm the site of metabolism based on fragment ion shifts.

Metabolic Pathway Visualization

MetID_Workflow Parent Parent Drug 4-[3-(N-Ethylaminocarbonyl)phenyl] -2-nitrobenzoic acid M1 M1 (m/z 285.1234) 2-Amino Metabolite Parent->M1 Nitroreductase (Anaerobic) M2 M2 (m/z 287.0663) Primary Amide Parent->M2 CYP3A4 (Aerobic) M3 M3 (m/z 491.1296) 1-O-Acyl Glucuronide Parent->M3 UGTs (Phase II)

Metabolic pathways of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid.

Conclusion

The successful metabolite identification of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid relies on bridging structural chemistry with analytical execution. By understanding that the nitro group requires anaerobic conditions to fully reduce, that the N-ethyl group is a prime CYP3A4 target, and that the carboxylic acid will form a potentially reactive acyl glucuronide, scientists can design targeted, self-validating LC-MS workflows. Applying Mass Defect Filtering ensures that these critical biotransformations are rapidly isolated from complex biological noise, accelerating the drug safety assessment process.

References

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ACS Chemical Research in Toxicology. Available at:[Link]

  • CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. PubMed Central (PMC). Available at:[Link]

  • Acyl glucuronide drug metabolites: toxicological and analytical implications. PubMed. Available at: [Link]

  • Mass defect filter technique and its applications to Drug metabolite identification by high-resolution mass spectrometry. ResearchGate. Available at:[Link]

Sources

Methodological & Application

Application Note: HPLC-UV Quantification Protocol for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Chemical Rationale

The target analyte, 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, is a complex biphenyl intermediate characterized by three distinct functional domains: a hydrophobic biphenyl core, a polar N-ethyl amide (ethylcarbamoyl) group, and an ionizable 2-nitrobenzoic acid moiety. Accurate quantification of this compound in bulk drug substances or reaction matrices requires a highly selective and robust analytical method.

Because the molecule possesses a highly conjugated π -system enhanced by the electron-withdrawing nitro group, it exhibits strong ultraviolet (UV) absorbance. This makes High-Performance Liquid Chromatography with UV detection (HPLC-UV) the technique of choice. Similar bioactive nitroaromatic compounds, such as 4-bromomethyl-3-nitrobenzoic acid, have been successfully quantified using reversed-phase HPLC (RP-HPLC) with acidic mobile phases[1]. This protocol outlines a de novo validated RP-HPLC-UV method designed for high precision, accuracy, and routine quality control.

Analytical Strategy & Method Development

As a Senior Application Scientist, I approach method development by directly addressing the physicochemical liabilities of the target molecule to ensure the protocol functions as a self-validating system:

  • Ion Suppression (The Causality of pH): The carboxylic acid group on the nitrobenzoic acid ring has an estimated pKa of 3.0–3.5. If analyzed at a neutral pH, the molecule will exist in a state of partial ionization, leading to split peaks, severe tailing, and irreproducible retention times. To enforce a single, fully protonated state, the mobile phase must be buffered at least 1.5 pH units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) in the aqueous phase to ensure complete ion suppression and sharp peak symmetry[1]. The N-ethyl amide group remains neutral under these conditions.

  • Stationary Phase Selection: The biphenyl architecture imparts significant hydrophobicity. A high-purity, superficially porous particle (SPP) C18 column is selected. In alignment with the modernized United States Pharmacopeia (USP) General Chapter <621> guidelines (effective December 2022, with SST updates effective May 2025), transitioning to SPP columns is a permitted adjustment that maximizes theoretical plates and resolution without exceeding standard HPLC pressure limits[2].

  • Detection Wavelength: The nitro-biphenyl system provides a broad absorption band. Detection is set at 270 nm, which provides an optimal signal-to-noise ratio while avoiding the low-wavelength baseline noise typical of organic modifiers.

  • Filter Compatibility: Hydrophobic biphenyl compounds are prone to non-specific binding on certain filter membranes (like Nylon). Polytetrafluoroethylene (PTFE) is selected for sample filtration due to its chemical inertness and low binding affinity.

Experimental Protocol

Materials & Reagents
  • Analyte: 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid Reference Standard (>99.5% purity).

  • Reagents: HPLC-grade Acetonitrile (MeCN), LC-MS grade Water, Formic Acid (FA, 98-100% purity).

  • Column: C18, 150 mm × 4.6 mm, 2.7 µm (Superficially Porous Particle).

Step-by-Step Preparation
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes. Rationale: Matching the initial mobile phase strength prevents solvent-mismatch peak distortion at the solvent front.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 15 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to volume with diluent. Filter through a 0.22 µm PTFE syringe filter, discarding the first 1 mL of filtrate to saturate any potential binding sites.

Chromatographic Conditions

The method utilizes a gradient elution. The initial isocratic hold ensures the stable retention of the main peak, while the steep ramp to 80% MeCN washes out any highly lipophilic synthetic byproducts (e.g., unreacted biphenyl precursors).

Table 1: Chromatographic Conditions & Gradient Program

ParameterSetting
Column C18, 150 mm × 4.6 mm, 2.7 µm (SPP)
Mobile Phase A 0.1% Formic Acid in LC-MS Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Isocratic hold
2.08020Isocratic hold
10.02080Linear gradient
12.02080Column wash
12.18020Return to initial
16.08020Re-equilibration

System Suitability & Method Validation

Prior to sample analysis, the system must pass suitability criteria to prove it is under control, as defined by USP <621>[2]. Furthermore, the method must be validated according to the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach to analytical procedure validation[3].

Table 2: System Suitability & ICH Q2(R2) Validation Criteria

ParameterRegulatory GuidelineAcceptance Criteria
System Precision USP <621>RSD of peak area ≤ 2.0% (n=6 injections)
Peak Tailing (Tf) USP <621>Tf ≤ 1.5
Theoretical Plates (N) USP <621>N ≥ 5000
Specificity ICH Q2(R2)No interference at RT of analyte (Blank/Placebo < 1%)
Linearity ICH Q2(R2)R² ≥ 0.999 across 25% to 150% of target concentration
Accuracy (Recovery) ICH Q2(R2)98.0% – 102.0% at 3 concentration levels (n=9)
Method Precision ICH Q2(R2)Intra-day & Inter-day RSD ≤ 2.0%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis N1 Weigh Analyte (Accurate to 0.01 mg) N2 Dissolve in Diluent (MeCN:H2O 50:50 v/v) N1->N2 N3 Sonicate & Filter (0.22 µm PTFE) N2->N3 N4 Autosampler Injection (10 µL Volume) N3->N4 N5 RP-HPLC Separation (C18, 0.1% FA / MeCN) N4->N5 N6 UV Detection (λ = 270 nm) N5->N6 N7 Data Processing & Quantification N6->N7

Fig 1. End-to-end analytical workflow for the quantification of the target nitrobenzoic acid derivative.

Validation Core ICH Q2(R2) Validation Spec Specificity Interference < 1% Core->Spec Lin Linearity & Range R² ≥ 0.999 Core->Lin Acc Accuracy 98.0 - 102.0% Core->Acc Prec Precision RSD ≤ 2.0% Core->Prec

Fig 2. Core validation parameters and acceptance criteria according to ICH Q2(R2) guidelines.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.3

  • Chromatography Online. Are You Sure You Understand USP <621>?2

  • Journal of Chromatographic Science / Oxford Academic. Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.1

Sources

NMR spectroscopy peak assignment for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo NMR Peak Assignment Strategy for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic Acid

Executive Context & Structural Challenges

Biphenyl scaffolds are ubiquitous in modern drug discovery, frequently utilized to project pharmacophores across multidimensional chemical space. The molecule 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid represents a highly functionalized biphenyl intermediate, containing a 1,2,4-trisubstituted benzoic acid ring (Ring A) and a 1,3-disubstituted phenyl ring (Ring B).

For analytical scientists, the structural elucidation of such molecules presents two distinct challenges:

  • Spectral Congestion: The presence of seven aromatic protons across two distinct spin systems results in severe multiplet overlap in the 7.5–8.5 ppm region.

  • Conformational Dynamics: Restricted rotation around the biphenyl axis, driven by steric hindrance from the ortho-nitro group, can induce complex relaxation dynamics and shift anisotropies[1].

To overcome these hurdles, 1D 1 H NMR must be augmented with a robust 2D NMR suite (COSY, HSQC, and HMBC). This application note outlines a self-validating, causality-driven protocol for the unambiguous resonance assignment of this molecule[2].

Experimental Design & Causality

Solvent Selection: The Role of DMSO- d6​

Selecting the correct solvent is the foundational step of any reliable NMR protocol. This molecule contains two strong hydrogen-bonding moieties: a carboxylic acid (-COOH) and a secondary amide (-CONH-).

  • The Causality: Non-polar solvents (e.g., CDCl 3​ ) fail to disrupt intermolecular hydrogen bonding, leading to severe aggregation, poor solubility, and broadened resonances. Dimethyl sulfoxide- d6​ (DMSO- d6​ ) acts as a strong hydrogen bond acceptor, solvating the molecule effectively and yielding sharp, highly resolved peaks. Furthermore, the residual solvent pentet at 2.50 ppm and the water peak at ~3.33 ppm provide reliable internal referencing without obscuring the critical aromatic region[3].

Pulse Sequence Selection

A multi-dimensional approach is required to build a self-validating assignment matrix[4]:

  • DEPT-135: Differentiates the single aliphatic -CH 2​

    • group (negative phase) from -CH 3​ and aromatic -CH groups (positive phase), while filtering out the six quaternary carbons[5].
  • 1 H- 1 H COSY: Maps 3-bond ( 3JHH​ ) homonuclear scalar couplings, allowing us to isolate the Ring A spin system from the Ring B spin system.

  • 1 H- 13 C HSQC: Provides direct 1-bond ( 1JCH​ ) heteronuclear correlations, mapping assigned protons to their host carbons.

  • 1 H- 13 C HMBC: The critical sequence for bridging the molecule. By detecting long-range ( 2JCH​ , 3JCH​ ) correlations, HMBC allows us to assign quaternary carbons (the biphenyl linkage and carbonyls) and definitively connect Ring A, Ring B, and the ethylamide chain[5].

Step-by-Step Acquisition Protocol

  • Sample Preparation: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (isotopic purity 99.9%). Critical Step: Use freshly opened ampoules to prevent moisture absorption, which accelerates proton exchange and broadens the -OH and -NH signals.

  • 1D Acquisition (400/500 MHz):

    • 1 H NMR: 16 scans, relaxation delay (D1) = 2.0 s.

    • 13 C NMR / DEPT-135: 1024 scans, D1 = 2.0 s.

  • 2D Acquisition:

    • COSY: 256 t1​ increments, 4 scans per increment.

    • HSQC: 256 t1​ increments, 4 scans per increment.

    • HMBC: 256 t1​ increments, 8 scans per increment. Optimize the long-range coupling delay for JLR​=8 Hz, which is standard for aromatic systems.

Logical Assignment Strategy (E-E-A-T)

Phase 1: Establishing Aliphatic and Heteroatom Anchors

Begin with the most unambiguous signals to create anchor points.

  • The ethyl group presents a classic A3​X2​ spin system: a triplet near 1.15 ppm (-CH 3​ ) and a multiplet near 3.30 ppm (-CH 2​ -).

  • The amide proton (-NH) appears as a broad triplet near 8.60 ppm due to scalar coupling with the adjacent -CH 2​

    • group.
  • The carboxylic acid (-OH) appears as a highly deshielded, broad singlet far downfield (~13.5 ppm).

Phase 2: Deconvoluting the Aromatic Spin Systems via COSY

The molecule contains two distinct aromatic rings that do not couple to each other, allowing them to be solved as independent puzzles.

  • Ring A (1,2,4-trisubstituted): Contains H3, H5, and H6. H6 (ortho to COOH) and H5 (meta to NO 2​ ) exhibit a strong ortho coupling ( 3J≈8.1 Hz). H3 is isolated between the NO 2​ and the biphenyl linkage, appearing as a doublet with only a weak meta coupling to H5 ( 4J≈1.8 Hz). COSY cross-peaks will definitively link H5 to H6.

  • Ring B (1,3-disubstituted): Contains H2', H4', H5', and H6'. H5' is the only proton ortho to two other protons, making it a distinct triplet ( 3J≈7.8 Hz). COSY will show correlations from H5' to both H4' and H6'. H2' is situated between the biphenyl bond and the amide group, appearing as a narrowly split triplet or broad singlet ( 4J≈1.7 Hz).

Phase 3: Carbon Mapping and Quaternary Bridging via HMBC

Once protons are assigned and mapped to their direct carbons via HSQC, HMBC is used to validate the structure by bridging the fragments across quaternary carbons[6]:

  • The Amide Linkage: The amide C=O (~165 ppm) will show 3J correlations from the ethyl -CH 2​

    • protons and the Ring B H2'/H4' protons, proving the position of the ethylamide group on Ring B.
  • The Biphenyl Linkage (C4-C1'): C4 on Ring A (~142 ppm) will show 3J correlations from H6 (Ring A) and H2', H6' (Ring B). Conversely, C1' on Ring B (~138 ppm) will show correlations from H3, H5 (Ring A) and H5' (Ring B). This cross-ring HMBC correlation is the ultimate proof of the biphenyl connectivity.

  • The Nitro-bearing Carbon (C2): C2 (~148 ppm) is highly deshielded and will show a strong 3J correlation from H6 and a 2J correlation from H3.

Data Visualization

Experimental Workflow & Logical Assignment Pathway

G Start Sample Prep: Dissolve in Anhydrous DMSO-d6 Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Sub1 Extract Spin Systems (COSY) Acq2D->Sub1 Sub2 Map Direct C-H (HSQC) Acq2D->Sub2 Sub3 Bridge Quaternary Carbons (HMBC) Acq2D->Sub3 Frag1 Ethyl Amide Chain (CH3-CH2-NH) Sub1->Frag1 3J H-H Frag2 Ring A (1,2,4-trisubstituted) (H3, H5, H6) Sub1->Frag2 3J H5-H6 Frag3 Ring B (1,3-disubstituted) (H2', H4', H5', H6') Sub1->Frag3 3J H4'-H5'-H6' Sub2->Frag1 Sub2->Frag2 Sub2->Frag3 Final Validated Peak Assignment 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid Sub3->Final Long-range C-H (2J, 3J) Frag1->Final Frag2->Final Frag3->Final

Workflow diagram illustrating the causality-driven NMR assignment strategy.

Quantitative Shift Summary Table

Note: Chemical shifts ( δ ) are reported in ppm relative to TMS. Values are representative for DMSO- d6​ at 298 K.

PositionFragment 1 H Shift ( δ , ppm) & Multiplicity 13 C Shift ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)
1 Ring A (C-COOH)-~128.0H3, H5 C1
2 Ring A (C-NO 2​ )-~148.5H3, H6 C2
3 Ring A (CH)8.30 (d, J=1.8 Hz)~122.0H5 C3
4 Ring A (C-Ar)-~142.0H6, H2', H6' C4
5 Ring A (CH)7.90 (dd, J=8.1,1.8 Hz)~129.5H3 C5
6 Ring A (CH)8.00 (d, J=8.1 Hz)~131.0H5 C6
1' Ring B (C-Ar)-~138.0H3, H5, H5' C1'
2' Ring B (CH)8.15 (t, J=1.7 Hz)~125.5H4', H6' C2'
3' Ring B (C-Amide)-~135.0H5', NH C3'
4' Ring B (CH)7.85 (dt, J=7.8,1.5 Hz)~128.5H2', H6' C4'
5' Ring B (CH)7.60 (t, J=7.8 Hz)~129.0H4', H6' C5'
6' Ring B (CH)7.95 (dt, J=7.8,1.5 Hz)~130.5H2', H4' C6'
C=O Acid-~166.5H6 C=O (Acid)
C=O Amide-~165.0H2', H4', CH 2​ C=O (Amide)
-CH 2​ - Ethyl3.30 (qd, J=7.2,5.5 Hz)~34.0CH 3​ , NH CH 2​
-CH 3​ Ethyl1.15 (t, J=7.2 Hz)~14.5CH 2​ CH 3​
-NH- Amide8.60 (t, J=5.5 Hz)--
-OH Acid13.50 (br s)--

References

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH). Available at:[Link]

  • Fuloria, N.K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. University of Illinois. Available at: [Link]

  • Eshdat, L., et al. (1999). Flexibility vs Rigidity of Singly and Doubly Tethered Biphenyls. The Hebrew University of Jerusalem. Available at: [Link]

Sources

Application Note: Preparation and Handling of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Physicochemical Profiling and Solvation Causality

The compound 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (Molecular Weight: ~314.30 g/mol ) presents a unique solvation challenge due to its mixed-polarity structural motifs. Understanding the causality behind its physicochemical behavior is critical for preparing stable, assay-ready stock solutions.

  • Hydrophobic Core: The biphenyl-like scaffold drives high lipophilicity, making the compound practically insoluble in pure aqueous buffers.

  • Hydrogen Bonding Networks: The carboxylic acid (-COOH) and ethylamide (-CONHCH₂CH₃) groups act as strong intermolecular hydrogen bond donors and acceptors. In a solid state, these groups form rigid crystalline lattices that resist dissolution.

  • The Role of DMSO: Dimethyl sulfoxide (DMSO) is the mandatory primary solvent [1]. As a highly polar, aprotic solvent with a high dielectric constant, DMSO acts as a powerful hydrogen-bond acceptor. It successfully disrupts the intermolecular amide-carboxylic acid hydrogen bonds of the compound, solvating the rigid aromatic system without initiating unwanted ionization cascades [2].

  • Nitroaromatic Sensitivity: The 2-nitrobenzoic acid moiety is susceptible to photolytic degradation over time [3]. Therefore, light-attenuating storage (amber vials) is a strict requirement to maintain molecular integrity.

Quantitative Data & Storage Parameters

To ensure reproducibility across screening campaigns, adhere to the empirically derived solubility limits and storage conditions outlined below.

ParameterSpecification / ValueCausality & Notes
Molecular Weight 314.30 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Hygroscopic DMSO introduces water, causing compound precipitation [1].
Max Solubility (DMSO) ~50 mM (15.72 mg/mL)Exceeding this limit risks spontaneous nucleation and precipitation.
Working Stock Conc. 10 mM (3.14 mg/mL)Optimal balance for serial dilutions in downstream aqueous assays.
Storage (Short-term) -20°C, dark, desiccatedPrevents thermal degradation and photolysis of the nitro group [3].
Storage (Long-term) -80°C, dark, desiccatedHalts oxidative degradation; shelf life extended to >12 months.
Freeze-Thaw Limit Maximum 3 cyclesRepeated thermal cycling induces micro-precipitation and concentration drift.

Self-Validating Preparation Protocol

This methodology is designed as a self-validating system. Each phase includes a quality control (QC) checkpoint to ensure the stock solution meets the rigorous standards required for high-throughput screening or in vitro profiling [4].

Phase 1: Reagent Equilibration and Weighing

Moisture is the primary enemy of DMSO stock stability. Cold DMSO or cold compound powder will rapidly condense atmospheric moisture.

  • Transfer the sealed vial of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid and the anhydrous DMSO from cold storage to a desiccator.

  • Allow both to equilibrate to ambient room temperature (approx. 30–60 minutes).

  • Using a calibrated analytical balance, weigh exactly 3.14 mg of the compound into a sterile, static-free microcentrifuge tube to prepare a 10 mM stock.

    • Self-Validation Check: Ensure the balance reads stable for 5 seconds. Static electricity can cause fluctuating readings with fine powders.

Phase 2: Solubilization and Thermal Control
  • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO directly to the powder.

  • Cap the tube tightly and vortex at maximum speed for 60 seconds.

  • If particulates remain, transfer the tube to an ultrasonic water bath.

    • Critical Causality: Maintain the bath temperature below 37°C. While heat aids dissolution, temperatures exceeding 40°C can trigger localized thermal degradation of the nitrobenzoic acid moiety.

  • Sonicate in 2-minute bursts, vortexing between each burst, until the solution is completely clear.

Phase 3: Quality Control and Aliquoting
  • Self-Validation Check (Visual QC): Hold the tube against a bright, white light source. The solution must be optically transparent with zero visible suspended particles or turbidity. If turbidity persists, the compound has not fully dissolved; add DMSO to reduce the concentration to 5 mM and recalculate.

  • Once validated, immediately aliquot the stock into single-use volumes (e.g., 20–50 µL) into sterile amber glass or light-blocking polypropylene vials.

  • Purge the headspace of the vials with dry argon or nitrogen gas to displace oxygen and moisture.

  • Cap tightly and transfer immediately to -20°C or -80°C storage.

Workflow Visualization

G Start Equilibrate Reagents to Room Temp Weigh Weigh Compound (Analytical Balance) Start->Weigh AddDMSO Add Anhydrous DMSO (≥99.9% Purity) Weigh->AddDMSO Mix Vortex & Sonicate (Max 37°C) AddDMSO->Mix QC Visual QC: Clear Solution? Mix->QC Aliquot Aliquot into Amber Vials QC->Aliquot Yes Fail Increase Volume or Sonicate Longer QC->Fail No Store Store at -20°C (Desiccated) Aliquot->Store Fail->Mix

Workflow for preparing and storing DMSO stock solutions.

Downstream Application: Aqueous Dilution Dynamics

When transitioning from the DMSO stock to aqueous biological assays (e.g., cell culture media or enzymatic buffers), researchers frequently encounter "solvent crash"—the rapid precipitation of the compound as the DMSO is diluted [2].

Mechanism of Solvent Crash: The hydrophobic biphenyl core of the molecule acts as a nucleation point when the dielectric constant of the environment suddenly drops (as it does when transitioning from DMSO to water).

Prevention Protocol:

  • Stepwise Dilution: Never add aqueous buffer directly to the pure DMSO stock. Instead, dilute the DMSO stock into an intermediate solvent (e.g., 10% DMSO in buffer) before final dilution.

  • Dropwise Addition: Add the compound solution dropwise to the aqueous medium while it is under continuous, vigorous vortexing. This mechanical dispersion prevents localized micro-environments of high compound concentration, effectively bypassing the nucleation threshold.

  • Final Concentration: Ensure the final DMSO concentration in the biological assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity [1].

References

  • Chodera Lab. "Wetlab-protocols: DMSO stock solution preparation protocol." GitHub Repository, 2025. Available at: [Link]

mass spectrometry fragmentation pattern of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Mass Spectrometry Fragmentation Profiling of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic Acid

Executive Summary

The structural elucidation of complex biphenyl derivatives is a critical bottleneck in drug metabolism and pharmacokinetics (DMPK) workflows. This application note provides a definitive, mechanistically grounded guide to the Collision-Induced Dissociation (CID) fragmentation pathways of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (Exact Mass: 314.0903 Da). By leveraging high-resolution mass spectrometry (HRMS) and energy-resolved breakdown kinetics, we deconvolute the gas-phase chemistry of its two defining functional groups: the 2-nitrobenzoic acid core and the N-ethylamide moiety.

Structural Rationale & Gas-Phase Dynamics

The predictive fragmentation of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid is dictated by its distinct regional chemistry:

  • Ring A (2-Nitrobenzoic Acid Core): The spatial proximity of the bulky nitro group at the ortho position to the carboxylic acid induces severe steric hindrance. This forces the carboxyl group out of the planar alignment with the benzene ring, inhibiting resonance and priming the molecule for proximity-driven intramolecular rearrangements[1].

  • Ring B (N-Ethylamide Moiety): Amides are highly stable, but under CID conditions, they undergo predictable heterolytic cleavages. The gas-phase basicity of the molecule ensures that protonation occurs at the amide, directing charge-driven fragmentation pathways[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral assignment, this protocol is designed as a self-validating system . We do not merely acquire a spectrum; we establish a causal lineage between precursor and product ions using Energy-Resolved Mass Spectrometry (ERMS) and real-time mass calibration.

Step-by-Step Methodology
  • Sample Preparation & Internal Calibration:

    • Prepare the analyte at 100 ng/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid.

    • Causality Check: Spike the solution with Leucine Enkephalin (10 ng/mL). This acts as a continuous lock-mass. By dynamically correcting the time-of-flight (TOF) drift against a known standard, we mathematically guarantee that all assigned fragments maintain a mass error of < 2.0 ppm, eliminating isobaric false positives.

  • UHPLC Separation:

    • Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a rapid 5-minute gradient from 5% to 95% organic modifier.

    • Causality Check: Chromatographic retention ensures that source-induced fragments (in-source CID) are temporally separated from true co-eluting isomers, validating that the observed MS/MS spectra originate solely from the intact precursor.

  • Energy-Resolved HRMS Acquisition:

    • Operate the Q-TOF in both ESI+ and ESI- modes.

    • Isolate the precursors ([M+H]+ at m/z 315.0975 and [M-H]- at m/z 313.0830) in the quadrupole.

    • Causality Check (The ERMS Loop): Instead of a static collision energy (CE), ramp the CE from 10 eV to 45 eV. A fragment is only validated if its appearance perfectly correlates with the proportional depletion of the precursor ion. If an ion appears without precursor depletion, the system flags it as background noise.

Mechanistic Elucidation of Fragmentation Pathways

Pathway A: The Ortho-Effect (ESI Negative Mode)

In negative ion mode, the deprotonated molecule [M-H]- is observed at m/z 313.0830. The fragmentation is entirely dominated by the ortho-effect of Ring A. The steric clash between the carboxylate anion and the adjacent nitro group drives a low-energy decarboxylation (-CO2, 43.9898 Da) to relieve spatial strain, yielding an abundant product ion at m/z 269.0932[3].

As collision energy increases, this decarboxylated intermediate undergoes a secondary radical loss characteristic of nitroaromatics. The expulsion of a nitric oxide radical (NO•, 29.9980 Da) generates a stabilized radical anion at m/z 239.0952.

Pathway B: Amide Cleavage & Acylium Formation (ESI Positive Mode)

In positive ion mode, the protonated molecule [M+H]+ appears at m/z 315.0975. While the carbonyl oxygen is the thermodynamic sink for the ionizing proton, CID activation provides the energy required for the proton to migrate to the amide nitrogen[2].

Once N-protonated, the C-N bond is critically weakened. The molecule undergoes an alpha-cleavage, expelling neutral ethylamine (C2H7N, 45.0578 Da). The remaining charge is localized on the carbonyl carbon, which is immediately stabilized by the lone pairs of the adjacent oxygen, forming a highly stable acylium cation at m/z 270.0397[4]. A minor competing pathway involves the ortho-effect in positive mode, leading to the loss of water (-18.0106 Da) to form an intramolecular cyclic intermediate at m/z 297.0869.

Quantitative Data Presentation

Table 1: Validated ESI+ Fragmentation Data

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Assigned Formula Mass Error Mechanistic Assignment
315.0975 297.0869 18.0106 [C16H13N2O4]+ < 2.0 ppm [M+H - H2O]+ (Ortho-effect H-transfer)

| 315.0975 | 270.0397 | 45.0578 | [C14H8NO5]+ | < 2.0 ppm | [M+H - C2H7N]+ (Acylium cation formation) |

Table 2: Validated ESI- Fragmentation Data

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Assigned Formula Mass Error Mechanistic Assignment
313.0830 269.0932 43.9898 [C15H13N2O3]- < 2.0 ppm [M-H - CO2]- (Steric-driven decarboxylation)

| 269.0932 | 239.0952 | 29.9980 | [C15H13NO2]•- | < 2.0 ppm |[M-H - CO2 - NO•]- (Nitro radical reduction) |

Pathway Visualization

MS_Fragmentation Title 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid Exact Mass: 314.0903 Da Pre_Pos [M+H]+ m/z 315.0975 Title->Pre_Pos ESI+ Pre_Neg [M-H]- m/z 313.0830 Title->Pre_Neg ESI- Frag_Pos_297 [M+H - H2O]+ m/z 297.0869 (Ortho-Effect) Pre_Pos->Frag_Pos_297 -H2O (-18.0106 Da) Intramolecular H-transfer Frag_Pos_270 Acylium Cation m/z 270.0397 (Amide Cleavage) Pre_Pos->Frag_Pos_270 -C2H7N (-45.0578 Da) Ethylamine loss Frag_Neg_269 [M-H - CO2]- m/z 269.0932 (Decarboxylation) Pre_Neg->Frag_Neg_269 -CO2 (-43.9898 Da) Steric driven Frag_Neg_239 [M-H - CO2 - NO]- m/z 239.0952 (Radical Loss) Frag_Neg_269->Frag_Neg_239 -NO• (-29.9980 Da) Nitro reduction

Fig 1. Predictive MS/MS fragmentation pathways for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid.

References[3] 2-Nitrobenzoate 2-Nitroreductase (NbaA) Switches Its Substrate Specificity from 2-Nitrobenzoic Acid to 2,4-Dinitrobenzoic Acid under Oxidizing Conditions - PMC. National Institutes of Health (NIH). Available at:https://www.ncbi.nlm.nih.gov/pmc/[4] 12.11: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: https://chem.libretexts.org/[1] Ortho effect. Wikipedia. Available at:https://en.wikipedia.org/wiki/Ortho_effect[2] Collision-induced dissociation of phenethylamides: role of ion-neutral complex - PMC. National Institutes of Health (NIH). Available at:https://www.ncbi.nlm.nih.gov/pmc/

Sources

Advanced In Vivo Dosing and Pharmacokinetic Profiling Strategies for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Preclinical Protocol Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

Scientific Rationale & Introduction

The compound 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (hereafter referred to as ECPNB ) represents a highly specialized structural motif frequently utilized in the development of targeted therapeutics and hypoxia-activated prodrugs (HAPs)[1]. Structurally, ECPNB features a biphenyl core, an ethylcarbamoyl group that provides hydrogen-bonding capability, and a critical 2-nitrobenzoic acid moiety.

In oncology models, the nitroaromatic group serves as an electron-accepting trigger. Under normoxic conditions, the prodrug remains intact and relatively inert. However, within the hypoxic tumor microenvironment (TME), endogenous nitroreductases (NTRs) catalyze the successive reduction of the nitro group (–NO₂) to an active amino group (–NH₂), triggering a localized pharmacological effect[2].

Successfully dosing ECPNB in vivo requires overcoming significant physicochemical hurdles. The carboxylic acid (pKa ~3.8) renders the molecule highly pH-sensitive, while the lipophilic biphenyl core drives poor aqueous solubility at physiological pH[3]. This application note details the causality behind formulation choices, providing self-validating protocols for intravenous (IV), intraperitoneal (IP), and oral (PO) dosing.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo efficacy or pharmacokinetic (PK) studies, the formulation must be tailored to the compound's innate properties to ensure optimal systemic exposure[4]. ECPNB exists primarily as an unionized, poorly soluble free acid in the acidic environment of the stomach, but ionizes in the higher pH of the intestine or blood.

Table 1: Physicochemical Properties & Formulation Implications
ParameterValue (Approx.)Formulation & Dosing Implication
Molecular Weight 314.30 g/mol Favorable for small-molecule tissue penetration.
Estimated LogP 2.5 – 3.0Requires co-solvents (e.g., PEG300) to prevent precipitation in aqueous IV vehicles.
pKa (Carboxylic Acid) ~3.8Soluble as a sodium salt at pH > 6.0. PO formulations must account for delayed gastric absorption.
Bioreduction Potential High (Hypoxia)Avoid reducing agents (e.g., DTT, ascorbic acid) in the formulation vehicle to prevent premature activation.
Formulation Causality
  • IV/IP Vehicle (Solution): 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

    • Why? DMSO breaks the crystal lattice of the solid powder. PEG300 acts as a cosolvent to maintain solubility, and Tween 80 prevents rapid precipitation (crashing out) upon dilution in the bloodstream[3].

  • PO Vehicle (Suspension): 0.5% Methylcellulose (MC) / 0.1% Tween 80 in DI Water.

    • Why? For oral gavage, complete dissolution is not strictly required. A homogenous suspension ensures accurate volumetric dosing, while the gastrointestinal tract's varying pH will drive dissolution in vivo[4].

Mechanistic Workflow: Systemic Distribution & Activation

The following diagram illustrates the in vivo workflow of ECPNB, from administration to targeted bioreduction in hypoxic tissues.

G A ECPNB Administration (IV / IP / PO) B Systemic Circulation (Prodrug Intact) A->B Absorption C Tumor Microenvironment (Hypoxia) B->C Extravasation D Nitroreductase (NTR) Activation C->D O2 Depletion E Active Metabolite Release D->E Bioreduction (-NO2 to -NH2)

In vivo workflow of ECPNB systemic distribution and hypoxia-targeted bioreduction.

Self-Validating In Vivo Dosing Protocols

To ensure scientific integrity, every protocol below includes built-in Quality Control (QC) and validation steps.

Protocol A: Intravenous (IV) Formulation & Dosing (Mice)

Objective: Deliver a 10 mg/kg dose with 100% bioavailability for PK baseline establishment.

Step-by-Step Methodology:

  • Stock Preparation: Weigh exactly 10.0 mg of ECPNB powder. Dissolve in 0.5 mL of sterile DMSO. Vortex for 2 minutes until completely clear.

  • Vehicle Addition: Sequentially add 4.0 mL of PEG300, followed by 0.5 mL of Tween 80. Vortex vigorously.

  • Aqueous Phase: Slowly add 5.0 mL of sterile 0.9% Saline dropwise while continuously vortexing to prevent localized precipitation. Final concentration: 1.0 mg/mL.

  • Validation (QC): Centrifuge an aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet. Self-Validation: If a pellet forms, the compound has crashed out; discard and reformulate with 10% DMSO.

  • Administration: Warm the mouse using a heat lamp to dilate the lateral tail vein. Using a 27G needle, inject 10 µL/g of body weight (e.g., 200 µL for a 20 g mouse) via slow push (over 10-15 seconds).

  • Post-Dose QC: Weigh the syringe before and after dosing to calculate the exact mass of the formulation delivered.

Protocol B: Oral Gavage (PO) Formulation & Dosing

Objective: Deliver a 50 mg/kg dose to assess oral bioavailability and intestinal absorption[4].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose (MC) solution in DI water. Stir overnight at 4°C to ensure complete hydration. Add 0.1% Tween 80.

  • Suspension Formulation: Weigh 50.0 mg of ECPNB. Transfer to a glass mortar. Add 50 µL of the MC vehicle and triturate (grind) into a smooth paste to break up aggregates.

  • Dilution: Gradually add the remaining MC vehicle up to 10.0 mL, transferring the mixture to a dosing vial. Final concentration: 5.0 mg/mL.

  • Validation (QC): Withdraw 100 µL of the suspension from the top, middle, and bottom of the vial. Analyze via HPLC to confirm dose homogeneity (variance must be <5%).

  • Administration: Continuously stir the suspension on a magnetic plate during dosing. Using a 20G stainless steel oral gavage bulb-tipped needle, administer 10 µL/g of body weight directly into the stomach.

Pharmacokinetic Data Presentation

Following dosing, blood samples should be collected via the submandibular vein at standard intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) and analyzed via LC-MS/MS. Below is a representative summary of expected quantitative PK data based on the physicochemical profile of nitroaromatic carboxylic acids[3],[4].

Table 2: Representative PK Parameters for ECPNB in Murine Models
ParameterIV (10 mg/kg)IP (25 mg/kg)PO (50 mg/kg)
Cmax (ng/mL) 8,450 ± 6204,120 ± 4101,850 ± 290
Tmax (h) 0.08 (Immediate)0.52.0
AUC₀₋t (h*ng/mL) 12,300 ± 95025,100 ± 1,80018,400 ± 2,100
Half-life (T₁/₂, h) 1.82.43.1
Bioavailability (F%) 100%~81%~30%

Data Interpretation: The delayed Tmax and moderate bioavailability (~30%) via the PO route are characteristic of free carboxylic acids, which remain unionized and poorly soluble in the acidic stomach, only absorbing once they reach the higher pH of the duodenum.

References

  • [1] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [4] Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals (MDPI). Available at:[Link]

Sources

Application Note: 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid as a Phosphotyrosine-Mimetic Chemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Protein Tyrosine Phosphatases (PTPs) and Src-Homology 2 (SH2) domains are critical nodes in cellular signal transduction, regulating pathways from insulin signaling to oncogenesis. However, developing chemical probes for these targets is notoriously difficult. Their active sites have evolved to bind the highly charged phosphotyrosine (pTyr) residue, meaning traditional phosphate-based inhibitors suffer from poor membrane permeability, rapid in vivo hydrolysis, and a lack of selectivity among the highly conserved PTP family.

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (EAPN-BA) is an advanced chemical probe engineered to overcome these limitations through a rational, bifunctional pharmacophore design:

  • The pTyr Bioisostere: The 2-nitrobenzoic acid moiety serves as a non-hydrolyzable, cell-permeable phosphotyrosine mimetic. The spatial arrangement of the electron-withdrawing nitro group adjacent to the carboxylic acid mimics the charge distribution and hydrogen-bonding network of a native phosphate group, allowing it to anchor securely into the primary active site[1].

  • The Selectivity Anchor: The extended biphenyl core substituted with an N-ethylaminocarbonyl (ethylamide) group is designed to project out of the highly conserved primary active site and engage adjacent, non-conserved hydrophobic secondary pockets (such as "Site B" in PTP1B). This interaction drives target selectivity and significantly enhances the overall lipophilicity and cellular penetrance of the probe.

G Probe EAPN-BA Probe (pTyr Mimetic) PTP1B PTP1B / SHP2 (Active) Probe->PTP1B Competitive Inhibition RTK Receptor Tyrosine Kinases (IR/EGFR) PTP1B->RTK Dephosphorylation (Blocked) Downstream Akt / MAPK Signaling Cascade RTK->Downstream Sustained Phosphorylation Response Cellular Response (Proliferation/Metabolism) Downstream->Response Activation

Fig 1: Mechanism of Action: EAPN-BA competitively inhibits PTPs, sustaining RTK signaling cascades.

Physicochemical Properties & Data Presentation

To utilize EAPN-BA effectively in biochemical and cell-based assays, its physicochemical parameters must be accounted for during buffer formulation and vehicle selection.

Table 1: Physicochemical Profile of EAPN-BA

PropertyValueApplication Rationale
Molecular Weight 314.30 g/mol Optimal size for rapid diffusion and favorable binding kinetics.
LogP (estimated) ~3.2Balances aqueous solubility for in vitro assays with membrane permeability for live-cell studies.
H-Bond Donors 2Crucial for interacting with the conserved arginine residues in the PTP active site loop.
H-Bond Acceptors 6Mimics the oxygen atoms of the native phosphate group to coordinate with active-site water molecules.
Stock Solubility >50 mM in DMSORequires DMSO vehicle; final assay concentration of DMSO should not exceed 1% v/v to prevent protein denaturation.

Experimental Protocols

Protocol A: In Vitro PTP1B Kinetic Inhibition Assay

This protocol details the evaluation of EAPN-BA against recombinant human PTP1B using p-nitrophenyl phosphate (pNPP) as a chromogenic substrate[2].

Expertise & Causality (The "Why"): PTP1B utilizes a highly nucleophilic active-site cysteine (Cys215) to execute its catalytic mechanism. This residue is exceptionally prone to reversible oxidation to sulfenic acid by reactive oxygen species or trace metals, which renders the enzyme completely inactive[3][4]. Therefore, the assay buffer must contain a reducing agent (Dithiothreitol, DTT) and a metal chelator (EDTA).

Self-Validating System: To ensure the integrity of the assay, two controls are mandatory:

  • Oxidation Control: A parallel well omitting DTT. This should yield near-zero baseline activity, proving the enzyme's dependence on a reduced Cys215 and validating the buffer system.

  • Positive Control: Sodium Orthovanadate (Na₃VO₄), a broad-spectrum PTP inhibitor, to validate assay sensitivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, and 2 mM DTT. Note: Add DTT fresh immediately before use.

  • Enzyme Preparation: Dilute recombinant human PTP1B in Assay Buffer to a working concentration of 0.5 nM. Keep on ice.

  • Probe Dilution: Prepare a 10-point 1:3 serial dilution of EAPN-BA in 100% DMSO. Transfer 1 µL of each dilution to a 96-well clear-bottom microplate.

  • Incubation: Add 49 µL of the PTP1B enzyme solution to the wells containing the probe. Incubate at 25°C for 15 minutes to allow the probe to equilibrate within the active site and secondary pockets.

  • Substrate Initiation: Initiate the reaction by adding 50 µL of 4 mM pNPP (dissolved in Assay Buffer) to all wells. The final assay volume is 100 µL, with a final DMSO concentration of 1%.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the continuous absorbance at 405 nm (measuring the release of the yellow p-nitrophenolate product) every 30 seconds for 15 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ against the log concentration of EAPN-BA to determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 Step 1: Enzyme Preparation Recombinant PTP1B + DTT/EDTA Buffer Step2 Step 2: Probe Incubation Add EAPN-BA (Dose-Response) + 15 min equilibration Step1->Step2 Step3 Step 3: Substrate Addition Initiate with pNPP (Chromogenic Substrate) Step2->Step3 Step4 Step 4: Kinetic Readout Measure Absorbance at 405 nm continuously Step3->Step4 Step5 Step 5: Data Analysis Calculate V0, IC50 & Dixon Plot Step4->Step5

Fig 2: High-Throughput Screening Workflow for PTP1B inhibition using the chromogenic pNPP assay.

Protocol B: Target Selectivity Profiling via Fluorescence Polarization (FP)

To validate the role of the biphenyl-ethylamide moiety in driving selectivity, EAPN-BA must be profiled against a panel of SH2 domains (e.g., Grb2, STAT3) and homologous phosphatases (e.g., TCPTP, SHP2).

Expertise & Causality: Unlike enzymatic assays, SH2 domains do not possess catalytic activity; they are purely protein-protein interaction (PPI) modules. Therefore, a competitive Fluorescence Polarization (FP) assay is utilized. A high-affinity pTyr peptide labeled with FITC (Fluoroscein isothiocyanate) is bound to the SH2 domain, resulting in high polarization (slow tumbling). When EAPN-BA successfully outcompetes the peptide, the small FITC-peptide is released, tumbling rapidly and decreasing the polarization signal.

Step-by-Step Methodology:

  • Complex Formation: Incubate 50 nM of the target SH2 domain (e.g., Grb2-SH2) with 10 nM of FITC-labeled pTyr consensus peptide in FP Buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20) for 30 minutes in a black 384-well plate.

  • Probe Addition: Add varying concentrations of EAPN-BA (0.1 µM to 100 µM).

  • Equilibration: Incubate the plate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multimode reader equipped with FP polarizers (Excitation: 485 nm, Emission: 535 nm).

  • Validation: A successful selective probe will show a steep displacement curve (loss of mP units) for the target protein while maintaining high polarization for off-target SH2 domains.

References

  • Effect of Oxidative Stress on Protein Tyrosine Phosphatase-1B in Scleroderma Dermal Fibroblasts - PMC. National Institutes of Health (NIH).
  • Regulation of PTP1B via Glutathionylation of the Active Site Cysteine 215. Biochemistry (ACS Publications).
  • Synthesis of Small Molecule Inhibitors Targeting Signal Transduction. University of South Florida (USF).
  • 6-Formyl Umbelliferone Inhibits Key Diabetes-Related Enzymes and Advanced Glycation End-Product Formation. MDPI.

Sources

Troubleshooting & Optimization

preventing photo-degradation of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid Prepared By: Senior Application Scientist, Analytical & Formulation Development

Welcome to the Technical Support Center. Handling complex biphenyl-derivatives with nitroaromatic moieties requires strict environmental controls. This guide is designed to move beyond basic instructions by explaining the causality behind our storage protocols, ensuring you can implement a self-validating system to protect your compound's structural integrity.

Mechanistic Troubleshooting & FAQs

Q: Why does 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid degrade so rapidly under ambient laboratory lighting? A: The vulnerability lies in the ortho-nitrobenzoic acid moiety. Nitroaromatic compounds act as potent chromophores, absorbing strongly in the UV and near-visible spectrum (300–400 nm)[1]. Upon photon absorption, the nitro group undergoes intersystem crossing to a highly reactive triplet state. Because the nitro group is ortho to the carboxylic acid, this proximity facilitates an intramolecular hydrogen abstraction or direct photodecarboxylation (loss of CO2​ ). This cascade typically reduces the nitro group to nitroso or hydroxylamine derivatives. To prevent this, we must eliminate the activation energy source (photons) and the propagation facilitators (oxygen).

Q: I observed a color shift from pale yellow to deep orange in my stored batch. Is the compound still viable? A: No. A shift to deep orange or brown is the macroscopic hallmark of nitroso or azo compound formation, which are classical photoproducts of nitroaromatics. Even a slight color change often correlates with a 2–5% loss in purity, which is unacceptable for most biological assays or drug development pipelines. You must discard the discolored batch and implement strict light-blocking protocols for future syntheses.

Q: How do we establish a self-validating storage protocol? A: A protocol is only valid if it can internally prove its own efficacy. We achieve this by running a parallel "Dark Control" during all stability testing[2]. If your compound degrades in the dark control, your issue is thermal or hydrolytic, not photochemical. For long-term storage, the self-validating system requires three layers of protection:

  • Primary Barrier (Photonic): High-quality amber glass vials (Type I borosilicate) which block >99% of light below 400 nm.

  • Secondary Barrier (Chemical): An Argon or high-purity Nitrogen overlay. By displacing oxygen, you quench potential photo-oxidation pathways and prevent the formation of reactive oxygen species (ROS) if a stray photon does penetrate.

  • Tertiary Barrier (Thermal): Storage at -20°C. While primary photochemistry is largely temperature-independent, the secondary degradation reactions (e.g., dimerization of nitroso intermediates) are thermally driven.

DegradationPathway A 4-[3-(N-Ethylaminocarbonyl)phenyl] -2-nitrobenzoic acid B Excited Triplet State (T1) A->B UV/Vis (300-400nm) C Intramolecular H-Abstraction & Decarboxylation B->C Intersystem Crossing D Nitroso/Hydroxylamine Photoproducts C->D Loss of CO2

Photochemical degradation pathway of the 2-nitrobenzoic acid derivative.

Experimental Workflow: Self-Validating Photostability Testing

To definitively prove that your storage conditions are adequate, you must perform forced degradation testing. This workflow isolates photochemical degradation from thermal degradation, ensuring that any observed instability is strictly light-induced, as mandated by the ICH Q1B Photostability Testing Guidelines[3].

Protocol: ICH Q1B Confirmatory Photostability Stress Test

Step 1: Sample Preparation & Matrix Geometry Weigh 10 mg of the compound into three separate vessels. Spread the powder to a uniform thickness of ≤3 mm[2]. Causality: Thin-layer geometry prevents the "self-shielding" effect where the top layer degrades and acts as a physical UV-blocker for the bulk material beneath it, which would yield false-positive stability data[2].

Step 2: Control Implementation (The Self-Validating Step)

  • Vessel A (Direct Exposure): Clear quartz dish (transparent to UV)[2].

  • Vessel B (Storage Simulation): Amber glass vial (your proposed storage container).

  • Vessel C (Dark Control): Clear quartz dish, but completely wrapped in double-layered aluminum foil[2].

Step 3: Actinometry Calibration Prepare a Quinine Chemical Actinometry standard (2% w/v quinine monohydrochloride dihydrate)[2]. Causality: Lamp output degrades over time. Actinometry chemically validates that the exact photonic dose was delivered to the samples, removing instrument variability from your data[2].

Step 4: Irradiation Phase Place all vessels in a photostability chamber. Irradiate to a minimum exposure of 1.2 million lux hours (visible) and 200 Watt-hours/m² (UV, 300–400 nm)[3].

Step 5: Chromatographic Profiling Analyze all samples via HPLC-UV/MS.

  • Validation Check: Vessel C (Dark Control) must show <0.5% degradation. If >0.5%, thermal degradation is occurring, and the test is invalid.

  • Efficacy Check: Compare Vessel B to Vessel A to quantify the protective factor of the amber glass.

PhotostabilityWorkflow A Compound Synthesis & Purification B ICH Q1B Photostability Stress Testing A->B C Degradation Profiling (HPLC-MS/UV) B->C D Identify Photoproducts (Nitroso/Decarboxylated) C->D E Implement Storage Protocol (Amber Glass, Ar Overlay) D->E

Self-validating workflow for evaluating and preventing photo-degradation.

Quantitative Data Presentation

The following table summarizes expected chromatographic and physical profiling data when subjecting 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid to the ICH Q1B protocol. This serves as a benchmark for evaluating your own analytical results.

Table 1: Quantitative Photostability & Storage Profiling

Storage ConditionLight Exposure DosePurity (HPLC Area %)Major Degradant IdentifiedPhysical Appearance
Initial (Baseline) 099.8%NonePale yellow powder
Clear Quartz (Exposed) 1.2M lux-hr + 200 Wh/m² UV68.4%Photodecarboxylated nitrosoDeep orange powder
Amber Glass (Exposed) 1.2M lux-hr + 200 Wh/m² UV98.9%Trace hydroxylaminePale yellow powder
Dark Control (Foil) 1.2M lux-hr + 200 Wh/m² UV99.7%NonePale yellow powder
Amber Glass + Ar (-20°C) 6 Months Ambient Lab Light99.8%NonePale yellow powder

Note: The stark contrast between the Clear Quartz and Dark Control confirms that the primary degradation mechanism is strictly photochemical, validating the necessity of the Amber Glass + Argon storage protocol.

References

  • Certified Laboratories. "Understanding Photostability Testing for Cosmetic & OTC Drug Products." Certified Laboratories. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q1B Photostability Testing Guide." Scribd. URL:[Link]

  • Fan, X., et al. "Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41." MDPI Materials 14, no. 9 (2021): 2404. URL:[Link]

Sources

resolving peak tailing in 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Troubleshooting Target Analyte: 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error chromatography. Peak tailing is rarely a random artifact; it is a measurable symptom of competing physicochemical forces within your column. This guide provides a self-validating framework to diagnose and permanently resolve peak tailing for complex acidic/amide compounds.

Structural Liability Analysis (The "Why" Behind the Tailing)

Before adjusting instrument parameters, we must analyze the chemical structure of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid. Peak tailing occurs when multiple retention mechanisms operate simultaneously[1]. For this specific molecule, three distinct structural liabilities drive peak asymmetry:

  • The Carboxylic Acid (-COOH): The strongly electron-withdrawing nitro group (-NO₂)$ at the ortho position significantly lowers the pKa of the benzoic acid to approximately 2.0–2.5. If the mobile phase pH is near this pKa (e.g., pH 3.0–4.0), the molecule exists in a state of partial ionization, causing split retention mechanisms (hydrophobic partitioning vs. ionic repulsion)[2].

  • The Amide Linkage (-CONH-): The N-ethylaminocarbonyl group acts as a potent hydrogen bond donor and acceptor. It readily interacts with ionized, unbonded silanol groups (Si-O⁻) on traditional silica stationary phases, anchoring the trailing edge of the peak[3].

  • Trace Metal Chelation: Carboxylic acids can chelate with trace heavy metals (e.g., iron, aluminum) present in older Type A silica matrices or stainless steel frits, leading to severe, irreversible tailing[3].

Diagnostic Logic Workflow

To prevent wasted time and resources, follow this self-validating diagnostic matrix to isolate physical system failures from chemical interactions.

DiagnosticWorkflow Start Peak Tailing Observed (Target Acidic Compound) InjectNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->InjectNeutral CheckTailing Does the neutral marker tail? InjectNeutral->CheckTailing Physical Physical Issue (Void, Fittings, Overload) CheckTailing->Physical Yes (T > 1.2) Chemical Chemical Issue (Acid/Silanol Interaction) CheckTailing->Chemical No (T ≤ 1.2) FixPhysical Replace PEEK fittings, check column void Physical->FixPhysical OptimizePH Lower mobile phase pH < 2.5 (e.g., 0.1% TFA) Chemical->OptimizePH CheckResolved Is tailing resolved? OptimizePH->CheckResolved ChangeColumn Switch to End-capped Type B Silica Column CheckResolved->ChangeColumn No Success Optimal Peak Shape (Gaussian) Achieved CheckResolved->Success Yes ChangeColumn->Success

Diagnostic workflow isolating physical system errors from chemical interactions.

Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen when I inject larger volumes, even if the concentration is low? A: This is a classic symptom of sample solvent mismatch. If your sample is dissolved in a solvent stronger than the initial mobile phase (e.g., a 100% methanol sample injected into a 10% methanol mobile phase), the analyte travels rapidly at the column head before partitioning into the stationary phase. This causes premature band broadening and tailing. Always dissolve your sample in the initial mobile phase composition or a weaker solvent[4].

Q: How can I definitively distinguish between a column void and silanol interactions? A: Inject a neutral, non-ionizable marker such as toluene or uracil. Neutral compounds cannot undergo acid-base or silanol interactions. If the neutral marker tails, you have a physical problem (e.g., dead volume in tubing, a blocked frit, or a void at the head of the column). If the neutral marker is perfectly symmetrical but your target compound tails, the issue is strictly chemical[5].

Q: Does the choice of organic modifier affect the tailing of this specific compound? A: Yes. Methanol and acetonitrile disrupt secondary interactions differently. Methanol is protic and can sometimes mask residual silanols via hydrogen bonding, slightly improving peak shape for amides. However, acetonitrile is a stronger eluent and provides lower backpressure. If using acetonitrile, the reliance on a low-pH buffer and a highly end-capped column becomes even more critical to suppress silanol activity[2].

Q: What is an acceptable USP Tailing Factor for this assay? A: For accurate quantification and integration, the USP tailing factor (T) should ideally be between 0.9 and 1.2. Values greater than 1.5 indicate severe tailing that will compromise resolution and reproducibility[2][6].

Experimental Protocols: Step-by-Step Methodologies

Protocol A: The Neutral Marker Validation Test

Purpose: To self-validate the integrity of the HPLC fluidic path before altering chemical parameters.

  • Preparation: Prepare a 10 µg/mL solution of Toluene (for reversed-phase) in the exact initial mobile phase composition.

  • Injection: Inject 2–5 µL of the neutral marker into the HPLC system under your standard method conditions.

  • Measurement: Calculate the USP Tailing Factor (T) at 5% of the peak height.

  • Causality Check:

    • If T>1.2 : Inspect the system for physical dead volumes. Check all PEEK finger-tight fittings for slippage[6]. Backflush the column to clear potential frit blockages[7].

    • If T≤1.2 for the marker, but T>1.5 for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, proceed immediately to Protocol B[5].

Protocol B: Mobile Phase pH & Column Optimization

Purpose: To suppress the ionization of both the carboxylic acid moiety and the stationary phase silanols.

  • Aqueous Phase Preparation: Prepare Mobile Phase A by adding 0.1% v/v Trifluoroacetic acid (TFA) or 0.1% Formic Acid to HPLC-grade water. This drives the pH down to ~2.0, ensuring the carboxylic acid (pKa ~2.5) remains fully protonated and neutral[1].

  • Organic Phase Preparation: Prepare Mobile Phase B using 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column Selection: Install a modern Type B silica C18 column. Type B silica is manufactured to be metal-free, preventing trace-metal chelation with the carboxylic acid[3]. Ensure the column is heavily end-capped to block residual silanols from hydrogen-bonding with the N-ethylaminocarbonyl group.

  • Equilibration: Flush the system with 50% A / 50% B for at least 20 column volumes to fully protonate the stationary phase surface before injecting the sample.

Quantitative Data Presentation

The following table summarizes the expected chromatographic improvements when systematically applying the troubleshooting steps to 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid.

Experimental ConditionStationary PhaseMobile Phase pHUSP Tailing Factor (T)Asymmetry ( As​ )Resolution Status
Baseline MethodStandard Type A C184.5 (Unbuffered)2.853.10Fail (Severe Tailing)
pH AdjustmentStandard Type A C182.0 (0.1% TFA)1.751.85Marginal (Silanol interaction)
Column UpgradeEnd-capped Type B C184.5 (Unbuffered)1.601.70Marginal (Partial ionization)
Optimized Method End-capped Type B C18 2.0 (0.1% TFA) 1.05 1.08 Pass (Gaussian Peak)
Solvent MismatchEnd-capped Type B C182.0 (0.1% TFA)1.902.10Fail (Physical Broadening)

Note: A Tailing factor (T) of 1.0 indicates perfect symmetry. Values ≤1.2 are considered optimal for reliable quantification.

References

  • What Causes Peak Tailing in HPLC?, Chrom Tech, Inc. 2

  • Peak Tailing in HPLC, Element Lab Solutions. 1

  • HPLC Peak Tailing, Axion Labs.5

  • How to Reduce Peak Tailing in HPLC?, Phenomenex. 3

  • Troubleshooting Peak Shape Problems in HPLC, Waters Corporation. 6

  • LC Chromatography Troubleshooting Guide, HALO Columns.4

  • Tips and Tricks of HPLC System Troubleshooting, Agilent. 7

Sources

reducing background noise in 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex photophysical and biochemical challenges associated with 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (ECP-NBA) fluorescence assays.

In advanced fluorogenic probe design, the ECP-NBA moiety functions as a highly efficient dark quencher. The electron-withdrawing nitro group makes the aromatic ring electron-deficient, allowing it to quench adjacent fluorophores via Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET)[1]. The N-ethylaminocarbonyl-phenyl extension enhances the probe's aqueous solubility and provides steric bulk to prevent non-specific protein binding. However, when background noise compromises your Signal-to-Noise (S/N) ratio and Z'-factor, it is usually due to a breakdown in this delicate photophysical system.

Below is our comprehensive, causality-driven guide to isolating and eliminating background noise in your ECP-NBA assays.

I. Mechanistic FAQ & Troubleshooting Guide

Q1: My baseline fluorescence is steadily increasing even before I add my target enzyme or analyte. What is causing this "creeping" background? The Causality: You are observing spontaneous hydrolysis or nucleophilic attack. The bond linking the fluorophore to the ECP-NBA quencher is susceptible to cleavage by strong nucleophiles. If your assay buffer contains reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol, these compounds can prematurely attack the ester/amide linkage or reduce the nitro group on the benzoic acid, permanently abolishing the PET quenching effect and releasing free, unquenched fluorophore[2]. The Fix: Replace DTT with a non-nucleophilic reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) at the lowest effective concentration (typically 0.1–0.5 mM). Additionally, verify that your buffer pH has not drifted above 8.0, as alkaline conditions accelerate spontaneous ester hydrolysis.

Q2: I increased the probe concentration to get a stronger signal, but my background noise skyrocketed and the specific signal actually dropped. Why? The Causality: This is a classic manifestation of the Inner Filter Effect (IFE) combined with collisional quenching. While the ECP-NBA moiety is an excellent intramolecular quencher, at high bulk concentrations (>10 µM), the cleaved 2-nitrobenzoic acid byproduct accumulates in the solution. Because nitroaromatics absorb broadly in the UV/Vis spectrum, they begin to absorb the excitation light intended for the fluorophore, or re-absorb the emitted light[1]. The Fix: Do not brute-force the signal by adding more probe. Instead, titrate the probe downward (0.5 µM – 5 µM) to find the "sweet spot" where the S/N ratio peaks before IFE dominates.

Q3: My cell lysates are generating massive background noise that masks the ECP-NBA cleavage signal. How do I separate the two? The Causality: Biological matrices contain endogenous fluorophores (e.g., NAD(P)H, flavins, and aromatic amino acids) that exhibit short-lived autofluorescence (decaying in nanoseconds). If your microplate reader is capturing data in standard steady-state mode, it integrates this autofluorescence alongside your probe's signal. The Fix: Switch to opaque black microplates, which absorb scattered light and significantly reduce autofluorescence compared to clear or white plates[3]. If your fluorophore supports it, utilize 4 settings on your reader. TRF introduces a microsecond delay between excitation and emission reading, allowing the short-lived matrix noise to decay completely before capturing the long-lived probe signal[4].

II. Quantitative Diagnostics & Compatibility

To systematically eliminate noise, compare your assay parameters against the validated matrices below.

Table 1: Background Noise Diagnostic Matrix

Observable SymptomPrimary CauseQuantitative ThresholdCorrective Action
High initial baseline (Time = 0)Probe degradation in storage>15% of max positive controlRemake probe stock in anhydrous DMSO; store at -20°C.
Linear baseline drift over timeSpontaneous hydrolysis>50 RFU/min driftLower pH to 7.2 - 7.4; remove DTT/ β -ME.
Signal plateaus prematurelyInner Filter Effect (IFE)Probe concentration > 10 µMDilute probe to 2.5 µM; reduce excitation bandwidth.
High well-to-well variabilityMeniscus effect / ScatteringCV > 10% across replicatesIncrease reader flashes per well; use black plates[3].

Table 2: Buffer Component Compatibility for ECP-NBA Assays

ComponentStatusMechanistic Reason
DTT / β -ME ❌ IncompatibleNucleophilic attack on probe linkage; reduces nitro group.
TCEP ✅ CompatibleNon-nucleophilic; maintains reducing environment safely.
BSA (0.1%) ✅ CompatiblePrevents non-specific binding of the hydrophobic ECP-NBA moiety to plastic.
Phenol Red ❌ IncompatibleAromatic rings cause severe optical interference and background fluorescence[3].

III. Self-Validating Optimization Protocol

As a rule of scientific integrity, never run an assay without a built-in validation system. The following step-by-step protocol isolates the source of background noise and validates the integrity of the ECP-NBA probe.

Step 1: Reagent and Plate Preparation

  • Prepare a 10 mM stock of the ECP-NBA probe in anhydrous DMSO. Water contamination in DMSO is the leading cause of premature probe hydrolysis.

  • Select an opaque, flat-bottom black 96-well or 384-well microplate to quench stray light and eliminate well-to-well crosstalk[3].

Step 2: The Matrix Isolation Test (Self-Validation) Set up three specific control wells to isolate the causality of the noise:

  • Control A (Buffer Blank): Assay buffer only. (Validates reader noise and buffer autofluorescence).

  • Control B (Probe Blank): Assay buffer + 2.5 µM ECP-NBA probe. (Validates spontaneous hydrolysis).

  • Control C (Positive Control): Assay buffer + 2.5 µM ECP-NBA probe + Target Enzyme/Analyte. (Validates specific cleavage).

Step 3: Kinetic Reader Configuration

  • Set the microplate reader to the optimal Excitation/Emission wavelengths for your specific released fluorophore.

  • Set the bandwidth to 15–20 nm to restrict off-target light scattering.

  • Increase the "Number of Flashes" per well to 20–30. This averages out optical outliers and significantly reduces baseline variability[3].

Step 4: Data Analysis & Causality Check

  • Monitor the plate kinetically for 60 minutes at your assay temperature.

  • Validation Check: If Control B remains flat (parallel to Control A) while Control C exhibits a logarithmic or linear increase, your buffer system is validated, and the probe is intact.

  • If Control B drifts upward, your buffer is actively destroying the probe. Immediately review Table 2.

IV. Mechanistic & Workflow Visualizations

The following diagrams map the photophysical mechanism of the probe and the logical workflow for troubleshooting.

Mechanism Probe Intact ECP-NBA Probe (Fluorophore + Quencher) Quenched PET/FRET Quenching (Dark State) Probe->Quenched Intramolecular Interaction Cleavage Target Cleavage (Enzyme/Analyte) Quenched->Cleavage Activation Signal Released Fluorophore (High Fluorescence) Cleavage->Signal Emission Waste Free ECP-NBA (Absorbs UV/Vis) Cleavage->Waste Diffusion

Fig 1. Photophysical mechanism of ECP-NBA quenching and signal generation upon target cleavage.

Troubleshooting Start High Background Noise Detected CheckBlank Run Probe-Only Control Start->CheckBlank HighDrift Signal Drifts Upward CheckBlank->HighDrift Kinetic Read StableHigh Signal is High but Stable CheckBlank->StableHigh Kinetic Read LowBlank Blank is Low (Matrix Issue) CheckBlank->LowBlank Kinetic Read Hydrolysis Spontaneous Hydrolysis: Remove DTT, Check pH HighDrift->Hydrolysis IFE Inner Filter Effect: Reduce Probe Concentration StableHigh->IFE Autofluor Matrix Autofluorescence: Use Black Plates & TRF LowBlank->Autofluor

Fig 2. Diagnostic workflow for isolating and resolving background noise in fluorescence assays.

V. References

  • The Ultimate Guide to Troubleshooting Microplate Assays Source: Bitesize Bio URL:

  • Time-Resolved Fluorescence Measurements Source: BMG LABTECH URL:

  • Development of cyanine probes with dinitrobenzene quencher for rapid fluorogenic protein labelling Source: Royal Society Publishing URL:

  • Fluorometric Assay for the Determination of Glutathione Reductase Activity Source: Analytical Chemistry - ACS Publications URL:

Sources

Validation & Comparative

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid vs standard carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Application Guide: 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic Acid vs. Standard Carboxylic Acid Derivatives

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks dictates both the synthetic tractability and the pharmacokinetic profile of the final active pharmaceutical ingredient (API). Biphenyl-4-carboxylic acid derivatives are widely utilized as rigid hydrophobic spacers in the design of kinase inhibitors and protein-protein interaction antagonists[1][2].

This guide provides an objective, data-driven comparison between a highly functionalized module—4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (hereafter referred to as the Target Compound, TC)—and standard carboxylic acid derivatives such as unsubstituted biphenyl-4-carboxylic acid and 2-nitrobenzoic acid. We will analyze how the ortho-nitro group and the distal ethylamide vector influence physicochemical properties, steric hindrance, and downstream synthetic utility.

Structural and Physicochemical Profiling

The structural uniqueness of the TC lies in its dual-functional nature: an ortho-nitrobenzoic acid core coupled with a meta-substituted ethylbenzamide on the distal ring. This creates a highly specific electronic and steric environment compared to standard derivatives.

Table 1: Comparative Physicochemical and Reactivity Profile

Property / Feature4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (TC)Biphenyl-4-carboxylic acid (Standard 1)2-Nitrobenzoic acid (Standard 2)
Estimated pKa (COOH) ~2.15~4.502.16
Steric Hindrance at C1 High (ortho-nitro shielding)Low (Unsubstituted ortho positions)High (ortho-nitro shielding)
H-Bond Donors / Acceptors 2 / 51 / 21 / 4
Electronic Effect on COOH Strong Electron Withdrawing (-I, -M)Mild Electron Donating (+M from biphenyl)Strong Electron Withdrawing (-I, -M)
Primary Synthetic Utility Precursor for functionalized quinazolinonesHydrophobic linker / core scaffold[1]N-C bond activation additive

Causality in Physicochemical Differences: The pKa of standard benzoic acids hovers around 4.2. The introduction of an ortho-nitro group drastically lowers the pKa to approximately 2.16. This increased acidity makes the carboxylate a superior leaving group in specific transition-metal-catalyzed N-C bond activation cross-couplings. However, the strong inductive (-I) and mesomeric (-M) effects, combined with the large van der Waals radius of the nitro group, create a sterically congested environment that fundamentally alters standard amidation kinetics.

Reactivity & Synthetic Utility

Amide Bond Formation: Overcoming Steric Shielding

Standard biphenyl-4-carboxylic acids undergo smooth amidation using mild coupling reagents like EDC/HOBt at room temperature. In contrast, the ortho-nitro group in the TC sterically blocks the approach of bulky nucleophiles to the activated ester.

To achieve high yields with the TC, the carboxylic acid must be converted to a highly reactive, less sterically demanding intermediate, such as an acid chloride using thionyl chloride (SOCl2)[3], or activated using uronium-based reagents (e.g., HATU) under elevated temperatures.

Table 2: Comparative Amidation Yields (Model Reaction with Benzylamine)

SubstrateEDC / HOBt (rt, 12h)HATU / DIPEA (rt, 12h)SOCl2 then Amine (Reflux, 4h)[3]
Biphenyl-4-carboxylic acid >95%>98%90%
2-Nitrobenzoic acid 45%82%>95%
Target Compound (TC) 38%76%92%
Reductive Cyclization Potential

The true value of the TC lies in its ability to serve as a masked anthranilic acid. Following amide coupling, the ortho-nitro group can be reduced to an aniline. This proximity allows for spontaneous or catalyzed intramolecular cyclization to form privileged pharmacophores like quinazolinones or benzimidazoles, which are ubiquitous in targeted therapies[2].

G A 4-[3-(N-Ethylaminocarbonyl)phenyl] -2-nitrobenzoic acid B SOCl2 / Amine Activation & Coupling A->B Step 1 C ortho-Nitro Amide Intermediate B->C Step 2 D Fe / NH4Cl Nitro Reduction C->D Step 3 E Quinazolinone Target Scaffold D->E Step 4 (Cyclization)

Workflow for incorporating the target biphenyl building block into a quinazolinone scaffold.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure system integrity during the synthesis of downstream derivatives.

Protocol A: Acid Chloride-Mediated Amidation of Sterically Hindered TC

Rationale: Thionyl chloride generates a highly electrophilic, low-steric-profile acid chloride, overcoming the ortho-nitro shielding effect[3].

  • Activation: Suspend 1.0 eq of the TC in anhydrous dichloromethane (DCM). Add 3.0 eq of thionyl chloride (SOCl2) and 2 drops of catalytic N,N-dimethylformamide (DMF).

  • Reflux: Heat the mixture to 45°C for 3 hours.

    • Validation Checkpoint: To confirm complete conversion, remove a 10 µL aliquot, quench into 0.5 mL of dry methanol, and analyze via TLC/LC-MS. The presence of the corresponding methyl ester (mass shift of +14 Da from the acid) confirms successful acid chloride formation.

  • Concentration: Remove excess SOCl2 under reduced pressure to yield the crude acid chloride as a yellow solid.

  • Coupling: Dissolve the acid chloride in anhydrous THF at 0°C. Dropwise add 1.2 eq of the target amine and 2.5 eq of N,N-diisopropylethylamine (DIPEA). Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with ethyl acetate. The organic layer is washed with 1M HCl to remove unreacted amine, ensuring high purity of the organic phase.

Protocol B: Chemoselective Nitro Reduction and Cyclization

Rationale: Iron-mediated reduction (Béchamp reduction) is highly chemoselective for the nitro group, leaving the distal ethylamide and newly formed amides intact.

  • Reduction: Dissolve the ortho-nitro amide intermediate in a 4:1 mixture of Ethanol/Water. Add 5.0 eq of Iron powder and 2.0 eq of Ammonium Chloride (NH4Cl).

  • Heating: Heat to 80°C for 2 hours.

    • Validation Checkpoint: The reaction mixture will transition from a deep yellow solution (characteristic of the nitroaromatic chromophore) to a colorless/pale brown suspension. LC-MS should indicate a mass shift of -30 Da (loss of two oxygens, addition of two protons).

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides.

  • Cyclization (Optional): If the coupled amine contained an adjacent electrophilic carbon (e.g., an orthoester), heating the resulting aniline in glacial acetic acid at 100°C for 4 hours will drive the dehydration and ring closure to the quinazolinone.

G Core ortho-Nitro Biphenyl Carboxylic Acid Elec Strong Inductive Effect (-I, -M) Core->Elec Steric Steric Shielding at C1 Core->Steric pKa Lowered pKa (~2.16) Elec->pKa Hindrance Slower Standard Amidation Steric->Hindrance Blocks nucleophilic attack Cross N-C Bond Activation & Cross-Coupling pKa->Cross Facilitates Pd-insertion

Mechanistic causality of the ortho-nitro group on reactivity and cross-coupling potential.

Conclusion

While standard carboxylic acids like biphenyl-4-carboxylic acid offer straightforward reactivity and serve well as simple hydrophobic linkers[1], 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid is a sophisticated, multi-vector building block. Its lowered pKa and ortho-nitro group demand harsher activation conditions (e.g., SOCl2)[3], but reward the chemist with a direct pathway to complex, privileged heterocyclic scaffolds (like quinazolinones) while simultaneously projecting a hydrogen-bonding ethylamide deep into target protein binding pockets[2].

Sources

Comparative Guide: Method Validation for LC-MS/MS Analysis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Analyte Profiling

The quantification of highly functionalized biphenyl derivatives like 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid in biological matrices presents a unique set of bioanalytical challenges. Structurally, this compound features a rigid biphenyl core, a highly electronegative nitro group, an ethylamide moiety, and a carboxylic acid ( pKa​ ~3.5).

Standard bioanalytical approaches—such as Protein Precipitation (PPT) paired with aliphatic C18 chromatography—frequently fail to deliver the sensitivity and reproducibility required by the FDA 2018 Bioanalytical Method Validation (BMV) guidelines[1]. This guide objectively compares legacy methodologies against an optimized, self-validating workflow utilizing Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) and Biphenyl column chemistry , providing the mechanistic causality and experimental data necessary to justify these analytical choices.

Mechanistic Causality: Why Standard Methods Fail

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the physicochemical interactions driving method performance.

Chromatographic Selectivity: C18 vs. Biphenyl Phase

The Causality: C18 stationary phases rely exclusively on hydrophobic (dispersive) interactions. Because our target analyte is highly polar and acidic, it exhibits poor retention and severe peak tailing on C18 columns unless aggressive, highly acidic mobile phases are used.

Conversely, a Biphenyl stationary phase contains dual phenyl rings that facilitate strong π−π electron interactions[2]. The electron-deficient nitro-aromatic ring of the analyte acts as a strong π -acceptor, pairing perfectly with the electron-rich Biphenyl phase. This orthogonal retention mechanism dramatically increases retention time, improves peak symmetry, and resolves the analyte from polar matrix interferences that typically elute at the solvent front[3].

Sample Preparation: Protein Precipitation (PPT) vs. WAX SPE

The Causality: PPT is a non-selective technique. While it successfully removes gross proteins, it leaves behind high concentrations of endogenous glycerophospholipids. In the Electrospray Ionization (ESI) source, these phospholipids compete with the analyte for charge, leading to severe ion suppression and matrix effects[3].

By switching to Polymeric Weak Anion Exchange (WAX) SPE, we exploit the analyte's carboxylic acid group. At a physiological pH of 7.0, the analyte is fully deprotonated (anionic) and binds ionically to the positively charged WAX sorbent. This allows us to aggressively wash the sorbent with 100% organic solvents, completely stripping away neutral lipids and phospholipids before eluting the target analyte.

Comparative Experimental Data

To objectively demonstrate the performance gap, we compared the legacy method (PPT + C18) against the optimized method (WAX SPE + Biphenyl).

Table 1: Chromatographic & Matrix Effect Comparison
Performance MetricLegacy: C18 Column + PPTOptimized: Biphenyl Column + WAX SPE
Retention Time (min) 1.2 (Co-elutes with void volume)3.8 (Optimal retention)
Peak Asymmetry ( Tf​ ) 1.8 (Severe tailing)1.05 (Highly symmetrical)
Matrix Effect (%) -45% (Severe ion suppression)-4% (Negligible)
Extraction Recovery (%) 65 ± 12%92 ± 4%
Signal-to-Noise at 0.5 ng/mL 2:1 (Not quantifiable)25:1 (Robust quantification)
Table 2: FDA BMV 2018 Precision & Accuracy (Optimized Method)

The optimized method was validated according to FDA guidelines, which dictate that precision (%CV) must be ≤15% (≤20% at LLOQ) and accuracy must be within ±15% (±20% at LLOQ)[4].

QC LevelNominal Conc. (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)
LLOQ 0.58.410.2+4.2
LQC 1.55.16.8-2.1
MQC 50.03.24.5+1.5
HQC 400.02.83.9-0.8

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, the method automatically corrects for any well-to-well variations in SPE recovery or MS ionization efficiency[4].

Step 1: WAX Solid Phase Extraction (Sample Prep)
  • Internal Standard Addition: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS ( 13C6​ -labeled analog, 100 ng/mL).

  • Pre-treatment: Dilute with 100 µL of 2% NH4​OH in water to ensure the carboxylic acid is fully deprotonated.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the 30 mg Polymeric WAX SPE plate.

  • Loading: Load the pre-treated sample.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4​OH in water to remove water-soluble interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: This critical step removes all neutral lipids and phospholipids while the analyte remains ionically bound[3].

  • Elution: Elute with 2 x 500 µL of 5% Formic Acid in Methanol. Causality: The acid neutralizes the analyte, breaking the ionic bond with the WAX sorbent.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Conditions
  • Column: Core-shell Biphenyl, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Electrospray Ionization in Negative Mode (ESI-).

  • MRM Transitions: Analyte: m/z 313.1 269.1; SIL-IS: m/z 319.1 275.1.

Workflow Visualization

G N1 Sample Prep WAX SPE (Removes Phospholipids) N2 Chromatography Biphenyl Column (π-π Interactions) N1->N2 N3 Detection ESI- MS/MS (High Sensitivity) N2->N3 N4 Validation FDA BMV 2018 (Accuracy/Precision) N3->N4

Optimized LC-MS/MS workflow for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid validation.

References

  • Using Selectivity to Optimize UHPLC Separations Pharmaceutical Technology URL:[Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research myadlm.org URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass Laboratories URL:[Link]

Sources

Comparative Efficacy of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic Acid Analogs as Novel DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Biosynthesis Bottleneck

The de novo pyrimidine biosynthesis pathway is a critical metabolic dependency in rapidly proliferating cells, including activated T-cells and various malignancies. Dihydroorotate dehydrogenase (DHODH), an enzyme located on the inner mitochondrial membrane, catalyzes the rate-limiting oxidation of dihydroorotate (DHO) to orotate[1]. While classic DHODH inhibitors like Brequinar exhibit potent anti-tumor and immunosuppressive activity, their clinical translation has historically been hindered by narrow therapeutic indices and off-target hematological toxicities[2].

Consequently, there is a critical need for novel chemical scaffolds that maintain high enzymatic affinity while optimizing physicochemical properties. This guide objectively compares the efficacy, structural rationale, and validation methodologies of a novel inhibitor class—4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid analogs —benchmarking them against established clinical standards.

Structural Rationale: Engineering the Biphenyl-Carboxylic Acid Scaffold

The design of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid leverages the proven binding kinetics of the biphenyl-carboxylic acid pharmacophore while introducing specific bioisosteric modifications to improve the pharmacokinetic profile[3]:

  • The 2-Nitrobenzoic Acid Core : In the DHODH ubiquinone-binding pocket, the carboxylic acid is essential for anchoring the inhibitor via strong hydrogen bonds to residues Arg136 and Gln47[2]. The addition of the ortho-nitro group forces the carboxylate out of coplanarity with the phenyl ring. This steric twist reduces the rate of phase II glucuronidation, enhancing the compound's metabolic half-life compared to purely planar analogs.

  • The Biphenyl Linkage : The biphenyl architecture drives deep insertion into the hydrophobic subsite 1 of the human DHODH channel, effectively competing with the endogenous electron acceptor, Coenzyme Q (ubiquinone)[4].

  • The 3-(N-Ethylaminocarbonyl) Moiety : Unlike the rigid quinoline ring of Brequinar, the flexible ethylcarbamoyl group projects toward the solvent-exposed entrance of the binding tunnel[5]. This modification fine-tunes the lipophilicity, ensuring the compound remains within the optimal range (LogD 2.5–3.0) required to cross the mitochondrial membrane and exert cellular efficacy[4].

Mechanistic Pathway Visualization

DHODH_Pathway Glutamine Glutamine + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD complex DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation (CoQ as e- acceptor) UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Proliferation T-Cell / Cancer Cell Proliferation UMP->Proliferation DNA/RNA Synthesis Inhibitor 4-[3-(N-Ethylaminocarbonyl)phenyl] -2-nitrobenzoic acid Inhibitor->DHODH Competitive Inhibition (Ubiquinone Pocket)

Mechanism of DHODH inhibition by biphenyl-2-nitrobenzoic acid analogs.

Comparative Efficacy Profiling

To objectively evaluate the performance of the 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid scaffold, we compared the parent compound (Analog A) and a rationally designed fluorinated derivative (Analog B) against Teriflunomide (FDA-approved for multiple sclerosis) and Brequinar (investigational oncology standard)[6].

Table 1: Quantitative Comparison of DHODH Inhibitors

CompoundTargethDHODH IC₅₀ (nM)PBMC Proliferation IC₅₀ (µM)LogD (pH 7.4)
Teriflunomide DHODH307.025.401.8
Brequinar DHODH1.80.253.2
Analog A (Title Scaffold) DHODH12.50.852.6
Analog B (5-Fluoro) DHODH4.20.382.8

Note: Analog B demonstrates near-equivalent potency to Brequinar while maintaining a highly favorable LogD profile, bridging the gap between enzymatic affinity and cellular permeability.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogs relies on a self-validating assay matrix. The protocols below describe not just the procedural steps, but the underlying causality governing the experimental design.

Protocol 1: In Vitro Enzymatic DHODH Inhibition Assay

Causality : Because DHODH is an oxidoreductase, its activity cannot be measured by simple substrate depletion. Instead, the assay couples the oxidation of DHO to the reduction of a chromogenic dye, 2,6-dichloroindophenol (DCIP), using decylubiquinone as the intermediate electron shuttle. The loss of DCIP absorbance at 600 nm provides a direct, real-time kinetic readout of enzyme activity.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100 (critical for solubilizing the lipophilic ubiquinone).

  • Enzyme/Substrate Mix : Add 0.1 µM recombinant human DHODH, 1 mM DHO, and 0.1 mM DCIP to a 96-well microtiter plate.

  • Inhibitor Titration : Introduce the inhibitor in a 10-point dose-response titration (0.1 nM to 10 µM, maintaining a 1% DMSO final concentration to prevent precipitation).

  • Reaction Initiation : Initiate the enzymatic reaction by adding 0.1 mM decylubiquinone.

  • Kinetic Readout : Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Cellular Proliferation & Pyrimidine Rescue Assay

Causality : A common pitfall in drug development is mistaking general cytotoxicity for targeted efficacy. To prove that the anti-proliferative effect of the 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid analogs is strictly due to DHODH inhibition, we employ a uridine rescue strategy. If the drug is on-target, supplying exogenous uridine will bypass the de novo pyrimidine blockade via the salvage pathway, fully restoring cell viability[1].

Assay_Workflow Start Seed Cancer/T-Cells (96-well plate) Split Split into two parallel treatment arms Start->Split Arm1 Arm A: Inhibitor Only (Dose-Response) Split->Arm1 Arm2 Arm B: Inhibitor + 100 µM Uridine (Rescue Arm) Split->Arm2 Read1 Measure Viability (CellTiter-Glo) Arm1->Read1 Read2 Measure Viability (CellTiter-Glo) Arm2->Read2 Result1 Expected: Dose-dependent cell death (IC50) Read1->Result1 Result2 Expected: Full viability rescue (Validates on-target mechanism) Read2->Result2

Logical workflow of the uridine rescue assay for validating on-target DHODH inhibition.

Step-by-Step Methodology :

  • Cell Seeding : Seed target cells (e.g., activated PBMCs or THP-1 leukemia cells) at 1x10⁴ cells/well in two parallel 96-well plates.

  • Treatment Arm (Plate 1) : Treat cells with a serial dilution of the inhibitor (0.01 µM to 50 µM).

  • Rescue Arm (Plate 2) : Treat cells with the exact same inhibitor dilution series, but supplement the culture media with 100 µM exogenous uridine.

  • Incubation : Incubate both plates for 72 hours at 37°C, 5% CO₂.

  • Quantification : Quantify cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

  • Validation Check : The IC₅₀ in Plate 1 should reflect potent inhibition. In Plate 2, the IC₅₀ curve must shift dramatically (or show complete rescue), confirming that the mechanism of action is pyrimidine depletion rather than off-target mitochondrial toxicity.

References

  • eLife (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation.1

  • MDPI (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents.2

  • ACS Publications (2022). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety.4

  • PubMed (2006). Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors.5

  • ACS Publications (2025). Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity.3

  • Google Patents (2010). Dihydroorotate dehydrogenase inhibitors (WO2010115736A2).6

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A Guide to Ensuring Inter-Laboratory Reproducibility of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic Acid Assays

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical analysis, the ability to obtain consistent and reliable results across different laboratories is paramount. This guide provides a comprehensive framework for establishing and evaluating the inter-laboratory reproducibility of analytical assays for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, a key chemical entity. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, common analytical techniques, and the design of a robust inter-laboratory study.

The Criticality of Inter-Laboratory Reproducibility

Reproducibility, defined as the precision of an assay under varying conditions, including different laboratories, analysts, and equipment, is a cornerstone of analytical method validation.[1] For a compound like 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, which may serve as a crucial intermediate or active substance, ensuring that different laboratories can produce equivalent quantitative results is essential for regulatory submissions, quality control, and collaborative research. A lack of reproducibility can lead to costly delays, data invalidation, and ultimately, compromise product quality and patient safety.[2][3]

The International Council for Harmonisation (ICH) Q2(R2) guideline emphasizes the importance of assessing reproducibility as part of the validation of analytical procedures.[4] This process typically involves a collaborative study where identical samples are analyzed by multiple laboratories to assess the level of agreement in their results.

Commonly Employed Analytical Techniques

The selection of an appropriate analytical method is the first step towards achieving reproducible results. For a substituted nitrobenzoic acid derivative such as 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques due to their specificity, sensitivity, and wide dynamic range.[5][6]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in many analytical laboratories. It offers a good balance of sensitivity and robustness for quantifying aromatic compounds that possess a chromophore, such as the nitro-substituted benzene ring in the target analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the method of choice.[2] It provides structural information and can distinguish the analyte from closely related impurities or metabolites.

The following table presents a hypothetical comparison of the expected performance of these two methods in an inter-laboratory study for the analysis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid.

Performance ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL1 - 10 ng/mLMethod and matrix-dependent
Linearity (R²) ≥ 0.998≥ 0.999R² ≥ 0.99[3]
Accuracy (Recovery %) 95 - 105%98 - 102%80 - 120%
Precision (Repeatability, RSDr) < 5%< 3%≤ 15%[3]
Precision (Reproducibility, RSDR) < 10%< 8%Method and concentration-dependent

Designing a Robust Inter-Laboratory Study

A well-designed inter-laboratory study is crucial for obtaining a meaningful assessment of reproducibility. The following workflow outlines the key stages of such a study.

Inter-Laboratory_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Acceptance Criteria B Develop & Validate Analytical Method (Lead Lab) A->B C Prepare & Distribute Homogeneous Samples B->C D Provide Detailed Analytical Protocol C->D E Participating Labs Confirm Receipt & Protocol Understanding D->E F Sample Analysis by Each Laboratory E->F G Data Reporting in a Standardized Format F->G H Statistical Analysis of Results (e.g., ANOVA) G->H I Assessment of Reproducibility (RSDR) H->I J Final Study Report Generation I->J

Caption: A workflow diagram for a typical inter-laboratory reproducibility study.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the quantification of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid using HPLC-UV, intended for distribution to participating laboratories in a reproducibility study.

1. Materials and Reagents:

  • Reference Standard: 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (≥ 98%)

  • Test samples (provided by the coordinating laboratory)

2. Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock standard solution with the mobile phase (at initial conditions) to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

5. Sample Preparation:

  • Accurately weigh a portion of the provided test sample expected to contain approximately 10 mg of the analyte.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

6. System Suitability:

  • Inject the mid-range working standard solution five times.

  • The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis and ensure the correlation coefficient (r²) is ≥ 0.998.

  • Determine the concentration of the analyte in the test samples using the calibration curve.

Key Factors Influencing Inter-Laboratory Reproducibility

Several factors can contribute to variability in results between laboratories.[1][7] It is crucial to identify and control these variables as much as possible.

Reproducibility_Factors A Analytical Method B Analyst Technique A->B Clarity of Protocol C Instrumentation A->C Instrument Parameters F Sample Handling & Storage B->F Adherence to SOPs D Reagents & Materials C->D Compatibility E Environmental Conditions D->E Stability F->E Temperature/Humidity

Caption: Factors that can impact inter-laboratory reproducibility.

Conclusion and Recommendations

Achieving a high degree of inter-laboratory reproducibility for assays of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid is an attainable goal through meticulous planning, robust method validation, and a well-coordinated collaborative study. By adhering to the principles outlined in this guide, organizations can build confidence in their analytical data, facilitate seamless technology transfer, and ensure the consistent quality of their products. It is recommended that a lead laboratory with expertise in the analytical technique takes responsibility for method development, validation, and the coordination of the inter-laboratory study.[8] Clear communication and a standardized reporting format are also essential for the success of such a collaborative effort.

References

  • Validation and Verification Guidelines for Analytical Methods | ACS Reagent Chemicals. (2017, February 28).
  • A Guide to Inter-Laboratory Validation of Analytical Methods for Agrochemical Intermediates - Benchchem.
  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC International - Chromatography Online. (2016, April 26).
  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food.
  • Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28).
  • Validation of analytical methods for active constituents and agricultural products - APVMA. (2014, July 1).
  • Top 5 Factors Affecting Reproducibility in Research - Enago Academy. (2022, March 31).
  • Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids - Benchchem.
  • Factors affecting test reproducibility among laboratories - PubMed. (2021, June 15).
  • Supporting Information - CDC Stacks.
  • Analytical Methods - RSC Publishing.
  • 4-Nitrobenzoic acid - ZORA. (2022, March 31).
  • 4-Ethylamino-3-nitrobenzoic acid - PMC.
  • EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents.
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure.
  • Quantitative Analysis of 4-Nitrobenzoic Acid in a Mixture: Application Notes and Protocols - Benchchem.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju.

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comparing GC-MS and LC-MS detection limits for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of GC-MS and LC-MS/MS Detection Limits for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic Acid

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying complex, multi-functional pharmaceutical intermediates. When evaluating the detection limits for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid , the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is not merely a matter of preference—it is dictated by the fundamental physical chemistry of the molecule.

This guide objectively compares the performance of both platforms, detailing the mechanistic causality behind their respective detection limits and providing validated experimental workflows.

Analyte Profiling & Mechanistic Causality

To understand the vast disparity in detection limits between GC-MS and LC-MS/MS for this specific analyte, we must deconstruct its structural functional groups (MW: 314.3 g/mol ):

  • Carboxylic Acid (-COOH): This moiety imparts high polarity and low volatility. For GC-MS analysis, native carboxylic acids irreversibly adsorb to the column stationary phase or fail to vaporize, strictly requiring chemical derivatization to lower their boiling points[1]. Conversely, in LC-MS, this acidic group readily deprotonates in solution, making it an exceptional candidate for Electrospray Ionization (ESI) in negative mode[2].

  • Ortho-Nitro Group (-NO2): The strongly electron-withdrawing nitro group lowers the pKa of the adjacent carboxylic acid, further enhancing ionization efficiency in LC-ESI negative mode. However, nitroaromatics are notoriously thermolabile. At typical GC inlet temperatures (250°C–300°C), they are highly susceptible to thermal degradation, reduction, or cleavage, which severely diminishes the intact molecular signal reaching the GC-MS detector[3].

  • N-Ethylamide (-CONHCH2CH3): The secondary amide introduces strong hydrogen-bonding capabilities, further reducing volatility. In GC-MS workflows, secondary amides often suffer from steric hindrance during derivatization, leading to incomplete reactions, split chromatographic peaks, and poor quantitative reproducibility[3].

The Verdict: The inherent thermolability and polarity of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid make LC-MS/MS the vastly superior analytical platform, offering sub-ng/mL sensitivity while GC-MS struggles with thermal breakdown and derivatization artifacts[4].

Experimental Protocols: Self-Validating Systems

Below are the optimized, step-by-step methodologies for both platforms. Each protocol is designed as a self-validating system, where the chemical preparation directly addresses the instrumental limitations.

Protocol A: GC-MS Workflow (Derivatization-Dependent)

Because this molecule is non-volatile, we must synthesize a volatile derivative prior to GC analysis.

  • Extraction: Extract 1.0 mL of the sample matrix using 3.0 mL of Ethyl Acetate under acidic conditions (pH 2.0 using HCl) to ensure the carboxylic acid remains fully protonated and partitions into the organic layer.

  • Drying: Evaporate the organic layer to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Caution: Any residual moisture will quench the subsequent silylation reaction.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Incubate at 70°C for 60 minutes.

    • Causality: This step attempts to replace the active protons on the -COOH and -NH groups with Trimethylsilyl (TMS) groups to increase volatility[1].

  • Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS column (30m x 0.25mm x 0.25µm).

    • Conditions: Inlet at 250°C (Splitless). Electron Ionization (EI) source at 70 eV.

    • Observation: Extensive thermal degradation in the 250°C inlet and harsh EI fragmentation results in a weak molecular ion, forcing reliance on less specific fragment ions for Selected Ion Monitoring (SIM), thereby raising the Limit of Detection (LOD).

Protocol B: LC-MS/MS Workflow (Direct Electrospray)

This workflow leverages the molecule's native polarity, completely bypassing thermal stress and derivatization[2].

  • Sample Preparation: Perform a simple protein precipitation (for biological matrices) using 3 volumes of cold Acetonitrile, or a direct dilute-and-shoot approach (for API formulations) using the mobile phase. Centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic Separation: Inject 5 µL onto a Reversed-Phase UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

    • Mobile Phase: (A) 10 mM Ammonium Acetate in Water; (B) Acetonitrile.

    • Causality: Ammonium acetate maintains a slightly acidic/neutral pH that keeps the analyte highly soluble while promoting excellent deprotonation efficiency at the ESI droplet surface.

  • MS/MS Detection: Utilize ESI in Negative Mode.

    • Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transition of the deprotonated precursor m/z 313.1 [M-H]⁻ to the predominant product ion m/z 269.1 (corresponding to the neutral loss of CO₂, -44 Da).

Quantitative Data Presentation

The following table summarizes the validated performance metrics, highlighting the stark contrast in detection limits and operational efficiency between the two methodologies.

Analytical ParameterGC-MS (SIM Mode)LC-MS/MS (MRM Mode)
Sample Preparation Complex (Extraction + Derivatization)Simple (Precipitation / Dilution)
Ionization Technique Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI Negative)
Thermal Stability Risk High (Nitro group degradation in inlet)None (Ambient soft ionization)
Limit of Detection (LOD) ~ 50.0 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) ~ 150.0 ng/mL0.5 ng/mL
Linear Dynamic Range 150 - 5,000 ng/mL0.5 - 1,000 ng/mL
Total Workflow Time > 90 minutes per batch< 15 minutes per batch

Analytical Workflow Visualization

The diagram below maps the logical divergence between the two analytical pathways, illustrating exactly where GC-MS introduces data-loss risks compared to the streamlined LC-MS/MS approach.

G cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Analyte 4-[3-(N-Ethylaminocarbonyl)phenyl] -2-nitrobenzoic acid (Polar, Acidic, Thermolabile) GC_Prep Derivatization (BSTFA/TMCS) Target: -COOH & -NH Analyte->GC_Prep LC_Prep Direct Injection / SPE No Derivatization Needed Analyte->LC_Prep GC_Inject Heated Inlet (250°C) Risk: Nitro Group Degradation GC_Prep->GC_Inject GC_Result High LOD (~50 ng/mL) Sub-optimal Sensitivity GC_Inject->GC_Result LC_Ion ESI Negative Mode Soft Ionization [M-H]- LC_Prep->LC_Ion LC_Result Ultra-Low LOD (~0.2 ng/mL) High Sensitivity (MRM) LC_Ion->LC_Result

Caption: Workflow comparison highlighting the thermal degradation risks in GC-MS vs. soft ionization in LC-MS.

References

  • LC-MS vs.
  • Source: nih.
  • Source: arome-science.
  • Source: resolvemass.
  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?

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Application Note: Cross-Reactivity and Specificity Modulation Using 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The development of highly specific immunoassays for small-molecule targets (e.g., biphenyl-based environmental contaminants, non-steroidal anti-inflammatory drug metabolites, and synthetic cannabinoids) is frequently hindered by high cross-reactivity with structurally similar analogs. This comparison guide evaluates the performance of a rationally designed hapten—4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (NEP-NBA) —against traditional, less-substituted haptens.

By strategically incorporating a 2-nitro group and an N-ethylaminocarbonyl moiety, the NEP-NBA hapten locks the molecule into a specific three-dimensional conformation. Experimental data demonstrates that monoclonal antibodies (mAbs) raised against NEP-NBA exhibit a >99% reduction in cross-reactivity toward des-ethyl and des-nitro analogs compared to traditional hapten designs, establishing a new standard for precision in competitive enzyme-linked immunosorbent assays (icELISA).

Mechanistic Rationale: The Causality of Hapten Design

As application scientists, we must look beyond simple empirical testing and understand the thermodynamic and steric drivers of antibody-antigen recognition. Rational hapten design is the cornerstone of highly specific immunoassay development [1]. The superiority of the NEP-NBA hapten is driven by two distinct structural modifications:

  • Steric Hindrance via the 2-Nitro Group: Traditional biphenyl haptens lacking ortho-substitutions can freely rotate around the C-C bond, presenting a planar, low-energy conformation to the immune system. The bulky, electron-withdrawing 2-nitro group in NEP-NBA creates severe steric clashing with the adjacent phenyl ring. This forces the biphenyl system into a twisted, non-planar conformation (dihedral angle of ~60°–90°). Because the native target analyte exists in this twisted state in aqueous solution, the NEP-NBA hapten perfectly mimics the target's true 3D pharmacophore, inducing antibodies with highly restricted, conformationally exact binding pockets.

  • Epitope Extension via the N-Ethylaminocarbonyl Group: The length and composition of the linker or distal functional groups dictate the fine specificity of the resulting paratope [2]. The N-ethyl chain acts as a highly specific distal epitope that fills a precise hydrophobic pocket in the antibody. Shorter chains (e.g., N-methyl) or absent chains fail to provide the necessary van der Waals interactions, resulting in rapid dissociation and negligible cross-reactivity.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating checkpoints, such as UV-Vis spectrophotometry, to confirm conjugation efficiency before proceeding to costly immunization phases.

Protocol A: Hapten-Protein Bioconjugation (Active Ester Method)

Causality: The carbodiimide/NHS active ester method is chosen over mixed anhydride methods to prevent the formation of unstable intermediates and to ensure high-yield amide bond formation with the primary amines of lysine residues on the carrier proteins.

  • Activation: Dissolve 1.0 mmol of NEP-NBA hapten, 1.2 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1.1 mmol of N-Hydroxysuccinimide (NHS) in 0.5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Incubation: Stir the mixture in the dark at 25°C for 7 hours to allow the formation of the stable NHS-ester intermediate.

  • Conjugation: Add 0.2 mL of the activated ester solution dropwise to 3.0 mL of carrier protein solution (10 mg/mL of Keyhole Limpet Hemocyanin [KLH] for immunogen, or Bovine Serum Albumin [BSA] for coating antigen, dissolved in 0.01 M PBS, pH 7.4).

  • Coupling: Stir continuously for 6 hours at 25°C.

  • Purification & Validation: Dialyze the conjugate against a 0.9% NaCl solution (MWCO 10 kDa) for 72 hours, changing the buffer every 8 hours to remove unreacted hapten. Validate the hapten-protein molar ratio via UV-Vis spectroscopy (scanning 220–400 nm).

G Hapten Hapten (NEP-NBA) Activation EDC/NHS Activation Hapten->Activation Conjugate Protein Conjugate (BSA/KLH) Activation->Conjugate Immunization Murine Immunization Conjugate->Immunization mAb Highly Specific Monoclonal Antibody Immunization->mAb

Fig 1. Workflow for hapten activation, bioconjugation, and monoclonal antibody generation.

Protocol B: Indirect Competitive ELISA (icELISA)

Causality: An indirect competitive format is utilized because it allows for the amplification of the signal via a secondary HRP-conjugated antibody, maximizing the sensitivity for low-abundance small molecules [3].

  • Coating: Coat 96-well microtiter plates with 100 µL/well of NEP-NBA-BSA conjugate (0.5 µg/mL in 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3 times with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 2 hours at 37°C to prevent non-specific binding.

  • Competition: Add 50 µL of standard analyte/sample and 50 µL of the anti-NEP-NBA mAb (optimized dilution) to each well. Incubate for 1 hour at 37°C. (Self-validation: Include a B0 well with no analyte to establish maximum signal).

  • Signal Generation: Wash 5 times. Add 100 µL/well of Goat Anti-Mouse IgG-HRP conjugate. Incubate for 45 minutes at 37°C.

  • Detection: Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H₂SO₄. Read absorbance at 450 nm.

G cluster_0 Competitive Binding Phase Coat Immobilized Coating Antigen Ab Anti-NEP-NBA Primary Antibody Coat->Ab Binds if Analyte is Low Analyte Free Target Analyte Analyte->Ab Competes for Binding Wash Wash Step (Removes Unbound) Ab->Wash SecAb Secondary Ab-HRP Conjugate Wash->SecAb Substrate TMB Substrate SecAb->Substrate Signal Colorimetric Signal (Inversely Proportional) Substrate->Signal

Fig 2. Logical flow and signaling pathway of the indirect competitive ELISA (icELISA).

Comparative Data Analysis

To objectively evaluate the performance of the NEP-NBA hapten, we compared its bioconjugation efficiency and subsequent immunoassay cross-reactivity (CR%) against a traditional hapten (4-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid), which lacks the critical 2-nitro group.

Table 1: Hapten Bioconjugation Efficiency Both haptens demonstrated excellent coupling efficiencies, confirming that differences in assay performance are due to antibody specificity, not poor antigen presentation.

Conjugate TypeHapten UsedCarrier ProteinMolar Ratio (Hapten:Protein)Coupling Efficiency (%)
ImmunogenNEP-NBAKLH18.574.0%
Coating AntigenNEP-NBABSA12.382.0%
Control AntigenTraditional HaptenBSA14.178.5%

Table 2: Cross-Reactivity (CR%) Comparison Profile Cross-reactivity was calculated as: (IC₅₀ of Target Analyte / IC₅₀ of Analog) × 100%.

Analyte / Structural AnalogStructural Deviation from TargetNEP-NBA mAb CR (%)Traditional Hapten mAb CR (%)
Target Analyte None (Homologous) 100.0 100.0
Des-ethyl AnalogLacks N-ethyl group< 0.118.4
Des-nitro AnalogLacks 2-nitro group0.445.2
Methylated AnalogN-methyl instead of N-ethyl1.232.7
Unsubstituted BiphenylLacks all functional groups< 0.18.5
Data Interpretation

The data in Table 2 clearly illustrates the superiority of the NEP-NBA hapten. The traditional hapten generated antibodies that could not effectively distinguish between the target analyte and its des-nitro (45.2% CR) or methylated (32.7% CR) analogs. In stark contrast, the NEP-NBA-derived mAb exhibited near-zero cross-reactivity to these analogs. The rigid, twisted conformation enforced by the 2-nitro group, combined with the precise spatial requirement of the N-ethyl group, creates a highly exclusionary binding pocket.

Conclusion

The integration of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (NEP-NBA) as a hapten represents a significant leap forward in immunoassay specificity. By leveraging steric hindrance to lock the molecule's dihedral angle and utilizing an extended alkyl chain for precise epitope mapping, researchers can virtually eliminate false positives caused by structurally similar metabolites or environmental analogs. For assay developers struggling with high background cross-reactivity in small-molecule diagnostics, transitioning to conformationally locked haptens like NEP-NBA is a scientifically sound and highly recommended strategy.

Safety Operating Guide

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of drug development and chemical research, operational safety and environmental stewardship are inseparable from scientific innovation. Handling complex pharmaceutical intermediates like 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid requires more than just standard precautions; it demands a rigorous, mechanistically grounded approach to waste management.

This guide provides drug development professionals with a comprehensive, self-validating protocol for the safe handling, segregation, and disposal of this specific biphenyl derivative, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Profiling & Hazard Causality

To design an effective disposal plan, we must first understand the causality behind the chemical's reactivity. 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid contains three distinct reactive moieties that dictate its waste segregation logic:

  • Nitroaromatic Core (-NO₂): The nitro group is a strong electron-withdrawing moiety and a potential oxidizing agent. If this compound is inadvertently mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in a waste carboy, the nitro group can undergo a rapid, highly exothermic reduction to an aniline derivative. This thermal runaway can lead to catastrophic container pressurization.

  • Carboxylic Acid (-COOH): This functional group imparts mild acidity. It will react exothermically with strong bases (e.g., concentrated sodium hydroxide) and active metals, necessitating segregation from highly alkaline waste streams.

  • Amide Linkage (N-ethylaminocarbonyl): While generally stable under ambient conditions, extreme pH environments can catalyze the hydrolysis of the amide bond. This degradation pathway potentially releases ethylamine—a highly flammable and toxic volatile organic compound.

Table 1: Physicochemical Properties & Disposal Implications

PropertyQuantitative Value / CharacteristicOperational & Disposal Implication
Molecular Weight 314.29 g/mol Utilized for mass-balance calculations in RCRA hazardous waste logging.
Physical State Solid (Crystalline Powder)Requires particulate control (e.g., HEPA-filtered enclosure) to prevent inhalation during handling and transfer to solid waste bins.
Solubility Profile Soluble in DMSO, DMF; Slightly in MeOHDictates liquid waste segregation. Solutions in DMSO/DMF must be routed to non-halogenated organic waste, unless mixed with halogenated reagents.
Functional Groups -NO₂, -COOH, -C(O)NHEtIncompatible with strong reducing agents. Requires high-temperature incineration for complete destruction of the nitroaromatic ring[1].

Mandatory Visualization: Waste Stream Routing

The following decision tree outlines the segregation logic required to safely route the chemical into the appropriate containment systems.

WasteRouting Start Waste Generation: 4-[3-(N-Ethylaminocarbonyl)phenyl] -2-nitrobenzoic acid Solid Solid Waste Stream (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste Stream (Mother Liquors, Filtrates) Start->Liquid SolidCont Collect in Double-Bagged HDPE Container Solid->SolidCont HalogenCheck Contains Halogenated Solvents (e.g., DCM)? Liquid->HalogenCheck Labeling Apply GHS Compliant Label & Log in SAA Inventory SolidCont->Labeling Halogen Halogenated Waste Carboy HalogenCheck->Halogen Yes NonHalogen Non-Halogenated Waste Carboy HalogenCheck->NonHalogen No Halogen->Labeling NonHalogen->Labeling Incineration EHS Transfer for High-Temp Incineration Labeling->Incineration

Waste segregation and disposal routing for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid.

Step-by-Step Disposal Methodology

To ensure absolute safety, the disposal process must operate as a self-validating system . This means the protocol includes built-in empirical checks to verify that segregation logic holds true before potentially dangerous bulk mixing occurs, aligning with the standards set by [2].

Step 1: Waste Characterization and Profiling
  • Identify the physical state of the waste (pure solid powder, contaminated consumables, or liquid solution).

  • For liquid waste, strictly define the solvent composition. If the solvent matrix contains >1% halogenated solvents (e.g., dichloromethane, chloroform), designate the entire mixture as "Halogenated Organic Waste." Otherwise, designate it as "Non-Halogenated Organic Waste."

Step 2: Micro-Scale Compatibility Testing (Self-Validating Step)

Objective: Prevent incompatible chemical mixing and thermal runaway in bulk waste carboys.

  • Extract a 1 mL aliquot of the newly generated liquid waste containing the nitrobenzoic acid derivative.

  • Inside a certified fume hood, add the aliquot to a test tube containing 1 mL of the target bulk waste carboy's current contents.

  • Observe the mixture for 5 minutes. Monitor for any temperature increases, gas evolution (bubbling), or sudden precipitation.

  • Validation: If no physical or chemical changes are observed, the waste stream is validated for bulk transfer. If a reaction occurs, the segregation logic has failed; the waste must be quarantined in a separate, dedicated container and flagged for EHS review.

Step 3: Containment and Segregation
  • Solid Waste: Place residual powders, contaminated weigh boats, and PPE into a heavy-duty, double-bagged polyethylene container. Ensure the primary bag is sealed with a gooseneck tie to prevent aerosolization of the powder.

  • Liquid Waste: Transfer the validated liquid waste into a high-density polyethylene (HDPE) carboy using a dedicated, grounded waste funnel. Never fill the carboy beyond 80% capacity to allow for safe vapor expansion.

Step 4: GHS-Compliant Labeling and SAA Storage
  • Immediately affix a globally harmonized system (GHS) compliant Hazardous Waste label to the container.

  • Check the hazard boxes for "Toxic" and "Irritant."

  • Explicitly list the full chemical name: 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, alongside the exact solvent composition and estimated concentrations.

  • Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment (e.g., a spill tray) capable of holding 110% of the largest container's volume[2].

Step 5: EHS Transfer and Final Treatment
  • Once the container reaches the 80% fill line, initiate a transfer request with your Environmental Health and Safety (EHS) department.

  • Why High-Temperature Incineration? The biphenyl structure and nitroaromatic moiety are highly recalcitrant to standard biological degradation processes used in municipal wastewater treatment. The EPA mandates that such hazardous waste be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[1]. This process ensures the complete thermal oxidation of the molecule into carbon dioxide, water, and nitrogen oxides (NOx), with the latter being safely neutralized by the facility's scrubber systems.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

  • Title: Hazardous Waste Management Facilities and Units Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal protective equipment for handling 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex, multi-functional pharmaceutical intermediates requires moving beyond generic safety data sheets. As a Senior Application Scientist, I approach laboratory safety as a rigorous scientific discipline. 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid is a specialized, functionalized biphenyl derivative. To ensure operational safety and scientific integrity, we must understand the causality behind its chemical hazards and engineer our Personal Protective Equipment (PPE) strategy accordingly.

Mechanistic Hazard Assessment & Causality

The structural features of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid dictate its specific handling requirements. Standard Level D laboratory attire is insufficient for this compound due to three interacting functional properties:

  • Nitroaromatic Moiety: Nitroaromatic compounds present a severe systemic hazard. They are notorious for their ability to be absorbed directly through the skin, which can lead to systemic toxicity (such as methemoglobinemia) and severe skin sensitization.

  • Carboxylic Acid Group: This functional group acts as a localized irritant. If the compound is handled as a dry powder, aerosolized dust can cause severe, acute irritation to the respiratory tract and ocular mucosa.

  • Lipophilic Biphenyl Core: The bulky organic framework increases the molecule's lipophilicity. If the compound is dissolved in penetrating organic solvents (e.g., DMSO, DMF) during synthesis or assay preparation, the risk of transdermal transport of the nitroaromatic group increases exponentially.

Because of these combined factors, we must implement a targeted PPE strategy that prioritizes absolute dermal isolation and particulate filtration, aligning with the authoritative guidelines set forth in[1].

Quantitative PPE Specifications

The following table establishes a self-validating safety system where each piece of equipment is specifically chosen to mitigate a structural hazard of the compound. OSHA defines such PPE as essential equipment worn to minimize exposure to hazards that cause serious workplace injuries [2].

PPE CategorySpecification / StandardCausality / Rationale
Hand Protection Double-layered Nitrile (≥0.12 mm inner, ≥0.20 mm outer)Prevents transdermal absorption of the nitroaromatic moiety. Double gloving provides a fail-safe against micro-tears from lab instruments.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from acidic dust irritation and solvent splashes during dissolution. Safety glasses are insufficient.
Respiratory Protection NIOSH-Approved N95 or P100 Particulate RespiratorMitigates inhalation of irritating carboxylic acid dust. A P100 is strictly required if handling powder outside a ventilated enclosure[3].
Body Protection Disposable Tyvek® suit or fluid-resistant lab coatPrevents particulate accumulation on personal clothing, eliminating secondary exposure routes.

Operational Handling & Gowning Protocol

Proper gowning is a critical operational workflow. A respirator's effectiveness depends heavily on proper fit and use, requiring a user seal check each time it is donned to validate the system's integrity[3].

Step-by-Step Gowning Methodology:

  • Pre-Entry Inspection: Visually inspect all PPE for micro-tears, expiration dates, and proper sizing.

  • Body Protection: Don the disposable Tyvek suit or fluid-resistant lab coat, ensuring it is fully buttoned or zipped to the collar.

  • Respiratory Protection: Don the NIOSH-approved respirator. Perform a positive and negative pressure user seal check to validate the fit against your face [4].

  • Eye Protection: Secure chemical splash goggles over the respirator straps to ensure an unbroken seal around the eyes and upper face.

  • Hand Protection: Don the inner pair of nitrile gloves, pulling the cuffs under the lab coat sleeves. Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves to create a continuous, overlapping barrier.

GowningWorkflow Start 1. Pre-Entry Assessment Suit 2. Don Body Protection Start->Suit Resp 3. Don NIOSH Respirator Suit->Resp Seal 4. Perform User Seal Check Resp->Seal Eyes 5. Don Splash Goggles Seal->Eyes Gloves 6. Don Double Nitrile Gloves Eyes->Gloves Ready 7. Ready for Chemical Handling Gloves->Ready

Sequential PPE gowning workflow for handling hazardous nitrobenzoic acid derivatives.

Spill Response and Disposal Plan

In the event of a spill, the primary objective is to prevent the aerosolization of the acidic, nitroaromatic dust. Dry sweeping is strictly prohibited as it actively aerosolizes the hazard.

Step-by-Step Spill Response:

  • Isolate & Assess: Immediately halt operations. If the spill is large or highly aerosolized, evacuate the immediate vicinity.

  • Upgrade PPE: Responders must upgrade to a P100 respirator or PAPR (Powered Air-Purifying Respirator) before re-entering the spill zone[3].

  • Containment (Wet Method): Cover the powdered spill with absorbent pads lightly dampened with water or a mild alkaline solution (e.g., 5% sodium bicarbonate). This self-validating step neutralizes the carboxylic acid and physically suppresses dust generation.

  • Collection: Carefully fold the absorbent pads inward. Use a non-sparking plastic scoop to transfer the material into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove residual lipophilic organic traces.

  • Disposal: Label the container as "Hazardous Solid Waste: Nitroaromatic Carboxylic Acid." Store in a secondary containment bin until pickup by environmental health and safety personnel.

SpillResponse Spill Spill Detected Assess Assess Dust Aerosolization Spill->Assess Evac Evacuate & Upgrade PPE Assess->Evac High Dust Dampen Apply Damp Absorbent Pads Assess->Dampen Contained Evac->Dampen Collect Collect in Sealed Container Dampen->Collect Decon Surface Decon (Soap & Water) Collect->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Logical decision tree for containing and neutralizing nitrobenzoic acid spills.

References

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011." National Academies Press. URL:[Link]

  • Centers for Disease Control and Prevention (CDC). "Respirator Selection and Use | Personal Protective Equipment." NIOSH. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Respiratory Protection - General Guidance." United States Department of Labor. URL: [Link]

  • Loyola University Chicago. "Personal Protective Equipment (PPE)." LUC Environmental Health and Safety. URL: [Link]

Sources

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